2-(2-Bromophenyl)acetophenone
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKUTYSDSVMXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384326 | |
| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16897-97-5 | |
| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-(2-Bromophenyl)acetophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is limited in publicly available literature, this document consolidates the existing information and provides context based on the properties and reactivity of closely related compounds.
Core Chemical Properties
This compound is a solid organic compound with the molecular formula C₁₄H₁₁BrO.[1] Its structure consists of an acetophenone core where the methylene group is substituted with a 2-bromophenyl moiety. The presence of the bromine atom and the ketone functional group are key determinants of its chemical character and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO | |
| Molecular Weight | 275.14 g/mol | [1] |
| CAS Number | 16897-97-5 | |
| Appearance | Off-white to light yellow solid | Inferred from typical appearance of similar compounds |
| Melting Point | 66-67 °C | As reported by chemical suppliers |
| Boiling Point | 371.7 ± 17.0 °C | Predicted value |
| Density | 1.390 ± 0.06 g/cm³ | Predicted value |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. | |
| InChI Key | KJKUTYSDSVMXDM-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of this compound could not be identified in the searched literature. However, the synthesis of a structurally similar and widely studied isomer, α-bromoacetophenone (phenacyl bromide), is well-documented. The following protocol for the α-bromination of acetophenone serves as a representative example of a synthetic approach that could potentially be adapted.
Representative Experimental Protocol: Synthesis of α-Bromoacetophenone
This procedure details the bromination of acetophenone at the α-carbon position.
Materials:
-
Acetophenone
-
Bromine
-
Anhydrous ether
-
Anhydrous aluminum chloride (catalyst)
-
Petroleum ether
-
Methanol
-
Ice bath
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
Procedure:
-
In a dry three-necked flask, dissolve acetophenone (0.42 mol) in 50 mL of anhydrous ether.
-
Cool the flask in an ice bath and add a catalytic amount of anhydrous aluminum chloride (0.5 g).[2]
-
With continuous stirring, add bromine (0.42 mol) dropwise from the dropping funnel at a rate of approximately 1 mL per minute.[2]
-
After the complete addition of bromine, continue stirring the reaction mixture for an additional 20 minutes.
-
Remove the ether and the hydrogen bromide byproduct by distillation on a steam bath.
-
Wash the resulting residue first with water and then with a 10% sodium carbonate solution to neutralize any remaining acid.
-
The crude α-bromoacetophenone is then purified by recrystallization from methanol to obtain a crystalline solid.[2]
Safety Note: Bromine is a highly toxic and corrosive substance. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
Diagram 1: Synthetic Workflow for a-Bromoacetophenone
References
An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenyl)acetophenone, a valuable ketone intermediate in the development of various pharmaceutical compounds. This document details the most common and effective synthetic methodologies, including experimental protocols, reaction mechanisms, and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound, also known as 2-bromo-1-phenyl-2-(2-bromophenyl)ethanone, is a ketone derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a bromo-substituted phenyl ring attached to an acetophenone core, makes it a versatile precursor for the introduction of various functional groups and the construction of more complex molecular architectures. This guide will focus on the practical synthesis of this compound, providing detailed procedures and mechanistic insights.
Synthetic Strategies
The synthesis of this compound can be achieved through several established organic reactions. The most prominent and practical methods include Friedel-Crafts acylation, Grignard reactions, and Suzuki coupling. Each of these pathways offers distinct advantages and is suited for different laboratory settings and substrate availability.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones.[1][2][3][4][5][6][7][8] In the context of synthesizing this compound, this reaction involves the acylation of benzene with 2-bromophenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3][4][5][6][7][8][9] The electrophilic acylium ion, generated from the reaction of the acyl chloride with the Lewis acid, attacks the benzene ring to form the desired ketone.
Reaction Scheme:
This method is often favored for its relatively straightforward procedure and the ready availability of starting materials.
Grignard Reaction
The Grignard reaction provides a powerful tool for carbon-carbon bond formation. One potential route to this compound involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 2-bromophenylacetonitrile. The Grignard reagent adds to the nitrile, and subsequent hydrolysis of the resulting imine yields the target ketone.
Reaction Scheme:
-
Phenylmagnesium Bromide + 2-Bromophenylacetonitrile -> Imine intermediate
-
Imine intermediate + H3O+ -> this compound
Careful control of reaction conditions is crucial to avoid side reactions, as Grignard reagents are highly reactive.
Suzuki Coupling
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. For the synthesis of this compound, this could involve the coupling of a phenylboronic acid with a suitable 2-(2-bromophenyl)acetyl derivative.
Reaction Scheme:
This method offers high functional group tolerance and is often used for the synthesis of complex molecules.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation, a commonly employed and reliable method.
Synthesis of this compound via Friedel-Crafts Acylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzene | 78.11 | 100 mL | - |
| 2-Bromophenylacetyl chloride | 219.48 | 21.95 g | 0.1 |
| Aluminum chloride (anhydrous) | 133.34 | 14.67 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 5% Hydrochloric acid (aq) | - | 150 mL | - |
| Saturated sodium bicarbonate (aq) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 10 g | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (14.67 g, 0.11 mol) and dry dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromophenylacetyl chloride (21.95 g, 0.1 mol) in dry benzene (100 mL) from the dropping funnel over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of 150 mL of 5% ice-cold hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Expected Yield:
Based on similar Friedel-Crafts acylation reactions, the expected yield for this synthesis is typically in the range of 70-85%.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques. The following table summarizes the expected data.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95-7.93 (m, 2H), 7.60-7.56 (m, 1H), 7.50-7.46 (m, 2H), 7.35-7.25 (m, 4H), 4.30 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 197.5, 137.2, 134.5, 133.2, 132.9, 131.5, 128.8, 128.6, 128.4, 127.6, 45.2 |
| IR (KBr, cm⁻¹) | 3060, 2925, 1685 (C=O), 1595, 1470, 1445, 1220, 750 |
| Mass Spec. (EI, m/z) | 274/276 (M⁺), 195, 169, 105, 77 |
Reaction Mechanisms and Workflows
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Mechanism of the Friedel-Crafts Acylation for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. 2-Bromoacetophenone(70-11-1) 1H NMR spectrum [chemicalbook.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-(2-Bromophenyl)acetophenone (CAS Number: 16897-97-5), also known as 2-(2-bromophenyl)-1-phenylethanone. Due to the limited availability of published experimental data for this specific compound, this guide presents spectroscopic information for a closely related analog, supplemented with predicted data based on established principles of spectroscopic analysis. A plausible experimental protocol for its synthesis is also provided.
Molecular Structure
IUPAC Name: 2-(2-bromophenyl)-1-phenylethanone Molecular Formula: C₁₄H₁₁BrO Molecular Weight: 275.14 g/mol
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy of an Analog
The following data are for the analog 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone . The primary difference is the presence of a methoxy group at the para-position of the benzoyl ring, which will slightly alter the chemical shifts of the protons and carbons on that ring. The data for the 2-bromophenylacetyl moiety is expected to be highly comparable to the target molecule.
Table 1: NMR Spectroscopic Data for Analog: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 13C NMR (CDCl3): δ 194.8 (s), 163.6 (s), 135.2 (s), 132.6 (d), 131.6 (d), 130.6 (d), 129.6 (s), 128.5 (d), 127.4. (d), 125.0 (s), 113.8 (d), 55.4 (q), 45.3 (t). | 13C NMR (CDCl3): δ 194.8 (s), 163.6 (s), 135.2 (s), 132.6 (d), 131.6 (d), 130.6 (d), 129.6 (s), 128.5 (d), 127.4. (d), 125.0 (s), 113.8 (d), 55.4 (q), 45.3 (t). |
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for the target molecule based on standard chemical shift values, fragmentation patterns, and group frequencies.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Methylene protons (-CH₂-) | ~ 4.5 | Singlet (s) | 2H |
| Aromatic protons (benzoyl ring) | ~ 7.9 - 8.1 (ortho) | Multiplet (m) | 2H |
| ~ 7.4 - 7.6 (meta, para) | Multiplet (m) | 3H | |
| Aromatic protons (bromophenyl ring) | ~ 7.1 - 7.6 | Multiplet (m) | 4H |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ) ppm |
| Carbonyl carbon (C=O) | ~ 196 - 198 |
| Quaternary carbon (C-Br) | ~ 124 - 126 |
| Methylene carbon (-CH₂-) | ~ 45 - 47 |
| Aromatic carbons | ~ 127 - 138 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Vibration Mode | Intensity |
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~ 2950 - 2850 | Aliphatic C-H Stretch | Weak |
| ~ 1685 | C=O Stretch (Diaryl Ketone) | Strong |
| ~ 1600, 1480 | Aromatic C=C Stretch | Medium-Strong |
| ~ 1200 - 1000 | C-O Stretch | Medium |
| ~ 750 | C-Br Stretch | Medium |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z Value | Predicted Fragment Ion | Notes |
| 274/276 | [C₁₄H₁₁BrO]⁺ | Molecular ion peak (M⁺, M+2), showing characteristic bromine isotope pattern. |
| 195/197 | [M - C₆H₅CO]⁺ or [M - Ph]⁺ | Loss of benzoyl radical or phenyl radical. |
| 170 | [C₇H₆Br]⁺ | Fragment from the bromobenzyl moiety. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, often a base peak in such compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
-
Step 1: Preparation of 2-(2-bromophenyl)acetyl chloride 2-(2-bromophenyl)acetic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to yield the corresponding acid chloride.
-
Step 2: Friedel-Crafts Acylation The prepared 2-(2-bromophenyl)acetyl chloride is reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Detailed Methodology:
-
Preparation of Acyl Chloride: To a round-bottom flask charged with 2-(2-bromophenyl)acetic acid (1.0 eq), add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature for 2-3 hours or until gas evolution ceases. The excess thionyl chloride is removed under reduced pressure to yield crude 2-(2-bromophenyl)acetyl chloride, which can be used in the next step without further purification.
-
Acylation Reaction: A three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with anhydrous aluminum chloride (1.2 eq) and dry benzene (solvent and reactant). The flask is cooled in an ice bath.
-
The crude 2-(2-bromophenyl)acetyl chloride, dissolved in a small amount of dry benzene, is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Proposed workflow for the synthesis of this compound.
An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of 2-(2-bromophenyl)acetophenone is limited in publicly available scientific literature. This document provides a comprehensive overview based on the known biological activities of structurally related compounds, including the parent molecule 2-phenylacetophenone and other halogenated acetophenone derivatives. The proposed mechanisms should be considered hypothetical and require experimental validation.
Introduction
This compound is an aromatic ketone with a chemical structure that suggests potential for a range of biological activities. Its core structure, 2-phenylacetophenone, and the presence of a bromine substituent on one of the phenyl rings, are features found in various bioactive molecules. This guide synthesizes the available information on related compounds to propose a putative mechanism of action for this compound and to provide a framework for its further investigation.
The acetophenone scaffold is prevalent in natural products and synthetic compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The introduction of a halogen atom, such as bromine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which in turn can influence its biological activity and permeability across biological membranes[3][4].
Hypothesized Mechanisms of Action and Biological Targets
Based on the activities of structurally similar compounds, the mechanism of action of this compound could involve one or more of the following pathways:
2.1. Antimicrobial Activity via Efflux Pump Inhibition
The parent compound, 2-phenylacetophenone, has demonstrated broad-spectrum efflux pump inhibition activity in bacteria[5]. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, conferring multidrug resistance. Inhibition of these pumps can restore the efficacy of existing antibiotics.
-
Hypothesized Mechanism: It is plausible that this compound also acts as an efflux pump inhibitor. The increased lipophilicity conferred by the bromine atom could enhance its interaction with the hydrophobic regions of bacterial efflux pumps, potentially leading to more potent inhibition than the non-halogenated parent compound.
2.2. Anti-inflammatory Activity through Cyclooxygenase (COX) Inhibition
Several acetophenone derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation[1].
-
Hypothesized Mechanism: this compound may act as a COX inhibitor. The structural resemblance to other anti-inflammatory agents suggests it could bind to the active site of COX-1 and/or COX-2, thereby reducing prostaglandin production.
2.3. Anticancer Activity
Derivatives of the structurally related 2-(4-Fluorophenyl)-N-phenylacetamide have shown cytotoxic effects against various cancer cell lines[6][7].
-
Hypothesized Mechanism: The cytotoxic potential of this compound against cancer cells warrants investigation. Its mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.
2.4. Enzyme Inhibition
A complex acetamide derivative bearing a 2-bromophenyl group has been identified as a potent inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion[8].
-
Hypothesized Mechanism: While structurally more complex, this finding suggests that the this compound moiety can interact with the active sites of enzymes. It is worth exploring its inhibitory potential against a broader range of enzymes.
Data Presentation: Biological Activities of Related Compounds
The following table summarizes the reported biological activities of compounds structurally related to this compound.
| Compound Name | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| 2-Phenylacetophenone | Efflux pump inhibition, Antibacterial | MICs of 500 µg/mL against B. subtilis and M. smegmatis | [5] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Anticancer (Cytotoxicity) | IC50 = 80 µM against PC3 (prostate carcinoma) cell line | [6][7] |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][5][9]thiazin-2-yl)-N-(2-bromophenyl) acetamide | α-glucosidase and α-amylase inhibition | IC50 = 18.82 µM (α-glucosidase), 5.17 µM (α-amylase) | [8] |
| Progesterone derivative with a meta-fluorinated acetoxyphenyl substituent at C-17 | Progesterone Receptor Antagonist | High relative binding affinity to the progesterone receptor | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited for analogous compounds are provided below as a reference for designing studies on this compound.
4.1. Efflux Pump Inhibition Assay (Based on protocols for 2-phenylacetophenone)
-
Bacterial Strains: Use bacterial strains known to overexpress specific efflux pumps (e.g., Staphylococcus aureus expressing NorA, Escherichia coli expressing AcrAB-TolC).
-
Substrate Accumulation Assay:
-
Grow bacterial cultures to mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer.
-
Add a fluorescent substrate of the efflux pump (e.g., ethidium bromide).
-
Add this compound at various concentrations.
-
Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates inhibition of the efflux pump, leading to substrate accumulation.
-
-
Checkerboard Assay:
-
Perform a microdilution assay with a known antibiotic substrate of the efflux pump in the presence of varying concentrations of this compound.
-
A reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the compound indicates efflux pump inhibition.
-
4.2. In Vitro Cytotoxicity Assay (Based on protocols for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives)
-
Cell Lines: Culture human cancer cell lines (e.g., PC3, MCF-7, HepG2) in appropriate media.
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
4.3. Enzyme Inhibition Assay (Based on protocols for α-glucosidase and α-amylase inhibitors)
-
Enzyme and Substrate: Obtain purified α-glucosidase or α-amylase and their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase).
-
Inhibition Assay:
-
Pre-incubate the enzyme with varying concentrations of this compound in a suitable buffer.
-
Initiate the reaction by adding the substrate.
-
After a specific incubation time, stop the reaction.
-
Measure the product formation using a spectrophotometer.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Visualization of Workflows and Hypothesized Interactions
The following diagrams illustrate the proposed workflow for elucidating the mechanism of action and the potential molecular interactions of this compound.
Caption: Workflow for Elucidating the Mechanism of Action.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 10. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Bromophenyl)acetophenone
This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)acetophenone, a specialty chemical intermediate. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering insights into its chemical properties, a proposed synthetic route, and relevant data.
Introduction
This compound, with the CAS number 16897-97-5, is an alpha-arylated ketone derivative.[1][2][3] Its structure features a 2-bromophenyl moiety attached to the alpha-carbon of an acetophenone core. This compound is of interest to the scientific community as a potential building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other functional organic materials. While specific historical details regarding its initial discovery are not extensively documented in readily available literature, its synthesis falls under the well-established class of reactions known as α-arylation of ketones.
Chemical and Physical Properties
A summary of the known and calculated properties of this compound is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in public databases.
| Property | Value | Source |
| CAS Number | 16897-97-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁BrO | [3] |
| Molecular Weight | 275.14 g/mol | [3][4] |
| Purity | 97% | [5] |
| IUPAC Name | 2-(2-bromophenyl)-1-phenylethanone | [5] |
| Storage Temperature | Ambient Storage | [5] |
Proposed Synthesis: α-Arylation of Acetophenone
The synthesis of this compound can be achieved through the α-arylation of acetophenone with a suitable 2-bromophenylating agent. A plausible and commonly employed method is the palladium-catalyzed cross-coupling reaction between an enolate of acetophenone and an aryl halide.
General Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on established methods for α-arylation of ketones. Researchers should optimize these conditions for their specific laboratory setup.
Materials:
-
Acetophenone
-
1-Bromo-2-iodobenzene (as the arylating agent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (1-5 mol%) and the phosphine ligand (1-5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Addition of Reagents: Anhydrous toluene is added, followed by 1-bromo-2-iodobenzene (1.0 equivalent), acetophenone (1.2-1.5 equivalents), and sodium tert-butoxide (1.5-2.0 equivalents).
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely available, the expected spectroscopic characteristics can be predicted based on its structure.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm), a singlet for the methylene protons (CH₂) adjacent to the carbonyl and the bromophenyl ring (expected around δ 4.0-4.5 ppm). |
| ¹³C NMR | Carbonyl carbon signal (around δ 195-200 ppm), signals for the aromatic carbons, and a signal for the methylene carbon. |
| IR | A strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (275.14 g/mol ) and characteristic isotopic pattern for a bromine-containing compound. |
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. Its primary role appears to be that of a chemical intermediate for further synthetic transformations.
Logical Relationships in Synthesis
The key steps and decisions in the proposed synthesis are outlined in the following diagram.
References
An In-Depth Technical Guide to Potential Derivatives of 2-(2-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential derivatization, and prospective applications of 2-(2-Bromophenyl)acetophenone. This core structure serves as a versatile scaffold for the generation of a diverse array of heterocyclic and substituted derivatives with significant potential in medicinal chemistry and materials science. This document outlines key synthetic methodologies, detailed experimental protocols, and explores the latent biological activities of these novel compounds.
Synthesis of the Core Compound: this compound
The synthesis of the foundational molecule, this compound, can be achieved through established organic chemistry reactions. A prevalent method is the Friedel-Crafts acylation of bromobenzene. While specific literature detailing the synthesis of the ortho-isomer is not abundant, a general procedure can be adapted from the synthesis of its para-isomer.[1] This involves the reaction of bromobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like carbon disulfide.[1]
Experimental Protocol: Synthesis of a Bromoacetophenone Derivative (Adapted)
A round-bottomed, three-necked flask is fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser connected to a gas absorption trap. Bromobenzene (2.5 moles) is dissolved in dry carbon disulfide (1 L). Anhydrous aluminum chloride (5.6 moles) is added to this solution. The mixture is heated on a steam bath to initiate gentle reflux. Acetic anhydride (2 moles) is then added slowly through the dropping funnel. After the addition is complete, the reaction mixture is refluxed for a short period. The mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium hydroxide solution, and again with water. The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation.[1]
Potential Derivatives of this compound
The presence of the bromine atom and the reactive ketone functionality in this compound opens up numerous avenues for derivatization. Key reaction pathways include nucleophilic substitution at the benzylic position (after α-bromination), Suzuki coupling at the bromophenyl moiety, and condensation reactions involving the ketone group to form various heterocyclic systems.
α-Bromination and Subsequent Nucleophilic Substitution
The acetyl side-chain of acetophenone derivatives can be selectively brominated to yield α-bromoacetophenones.[2] These intermediates are valuable synthons for the synthesis of various heterocyclic compounds.[3]
Experimental Protocol: α-Bromination of Acetophenone (General)
To a solution of acetophenone (0.42 mole) in anhydrous ether (50 cc) in a three-necked flask equipped with a stirrer, separatory funnel, and reflux condenser, anhydrous aluminum chloride (0.5 g) is added. The solution is cooled in an ice bath, and bromine (0.42 mole) is added dropwise with stirring. After the addition, the ether and hydrogen bromide are removed under reduced pressure. The resulting phenacyl bromide is purified by washing with water and petroleum ether, followed by recrystallization from methanol.[2]
The resulting α-bromo-2-(2-bromophenyl)acetophenone can then be reacted with various nucleophiles, such as amines, thiols, and hydrazines, to generate a library of substituted derivatives.
Suzuki Coupling Reactions
The bromo-substituent on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, leading to the synthesis of unsymmetrical biaryl compounds.
Experimental Workflow: Suzuki Coupling
Caption: Suzuki coupling workflow for this compound.
Synthesis of Nitrogen-Containing Heterocycles
Acetophenone and its derivatives are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[3]
Quinazolines can be synthesized from 2-aminobenzophenones. While this compound is not a direct precursor, it can be envisioned that amination of the bromophenyl ring followed by intramolecular cyclization could lead to quinazoline scaffolds.
Reaction Scheme: Potential Quinazoline Synthesis
Caption: Potential pathway to Quinazoline derivatives.
Similarly, 1,4-benzodiazepines are often synthesized from 2-aminobenzophenones. Through an amination step, this compound could be converted into a suitable precursor for benzodiazepine synthesis.
Potential Biological Activities and Structure-Activity Relationships (SAR)
Acetophenone derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4] The introduction of different substituents on the aromatic rings and modifications of the ketone functionality can significantly influence the biological activity.
General Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The presence of halogen atoms, such as bromine, can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with biological targets.[4]
-
Hydroxyl Groups: The introduction of hydroxyl groups at the ortho or para positions can enhance antioxidant activity through resonance stabilization.[4]
-
Heterocyclic Rings: The formation of heterocyclic derivatives, such as quinazolines and benzodiazepines, can lead to compounds with specific interactions with biological receptors and enzymes, resulting in a wide range of pharmacological effects.
Table 1: Potential Biological Activities of Acetophenone Derivatives
| Derivative Class | Potential Biological Activity | Reference |
| Halogenated Acetophenones | Antimicrobial, Enhanced Membrane Permeability | [4] |
| Hydroxylated Acetophenones | Antioxidant, Anti-inflammatory | [4] |
| Nitrogen-containing Heterocycles | Diverse Pharmacological Activities | [3] |
Conclusion
This compound represents a promising and versatile chemical scaffold for the development of novel derivatives with potential applications in drug discovery and materials science. Its strategic functionalization through reactions such as α-bromination, Suzuki coupling, and cyclization to form heterocyclic systems can lead to a diverse library of compounds. Further investigation into the synthesis of specific derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this core structure. The detailed experimental approaches and synthetic strategies outlined in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing class of molecules.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
Technical Guide on the Safe Handling of 2-(2-Bromophenyl)acetophenone
Document ID: TGS-BPA-20251101 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Introduction and Chemical Identification
2-(2-Bromophenyl)acetophenone is a brominated aromatic ketone utilized as an intermediate in organic synthesis. Its proper handling is crucial to ensure personnel safety and prevent environmental contamination. This guide summarizes its known properties, hazards, and recommended handling procedures.
Table 1: Chemical Identification
| Identifier | This compound | 2'-Bromoacetophenone (Reference Compound) |
| IUPAC Name | 2-(2-bromophenyl)-1-phenylethanone | 1-(2-bromophenyl)ethanone |
| CAS Number | 16897-97-5 | 2142-69-0[1][2] |
| Molecular Formula | C₁₄H₁₁BrO | C₈H₇BrO[1][2] |
| Molecular Weight | 275.14 g/mol | 199.04 g/mol [1][2] |
| Structure | Phenyl-CO-CH₂-(2-Bromophenyl) | (2-Bromophenyl)-CO-CH₃ |
Physical and Chemical Properties
Understanding the physical properties of a chemical is the first step in a comprehensive safety assessment.
Table 2: Physical and Chemical Data
| Property | This compound | 2'-Bromoacetophenone (Reference Compound) |
| Appearance | Off-white to light yellow solid[3] | Liquid or low-melting solid[2][4] |
| Melting Point | 66-67 °C[3] | 48-51 °C[5] |
| Boiling Point | 371.7 ± 17.0 °C (Predicted)[3] | 135 °C @ 18 mmHg[5] |
| Density | 1.390 ± 0.06 g/cm³ (Predicted)[3] | 1.476 g/mL at 25 °C[2] |
| Solubility | Not specified | Moderately soluble in ethanol and ether; limited solubility in water[4] |
| Flash Point | Not specified | >110 °C (>230 °F)[6] |
Hazard Identification and Toxicology
Both compounds share the same GHS hazard statements, indicating similar risk profiles. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Table 3: GHS Hazard Classification
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[7] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[1][7] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation[1][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation[1][7] |
Toxicological Data Summary:
-
This compound: No quantitative toxicological data (e.g., LD50) was found in the reviewed literature.
-
2'-Bromoacetophenone (Reference Compound):
-
LD50 Oral - Rat: 815 mg/kg. This value corresponds to "Harmful if swallowed" (Category 4).
-
Experimental Protocols
While specific experimental safety protocols for this compound are not published, the toxicological data for the reference compound, 2'-Bromoacetophenone, was likely determined using standardized OECD (Organisation for Economic Co-operation and Development) guidelines. Researchers handling this class of compounds should be familiar with these methods.
Example Protocol: Acute Oral Toxicity (based on OECD Guideline 423)
-
Objective: To determine the oral lethal dose (LD50) of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals (typically rats, often female). A starting dose is administered to a small group.
-
Methodology:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage.
-
If the animal survives, a higher dose is given to a new group. If it does not, a lower dose is used.
-
Animals are observed for a minimum of 14 days for signs of toxicity and mortality.
-
Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
At the end of the study, a gross necropsy is performed on all animals.
-
The LD50 value is estimated based on the outcomes at different dose levels.
-
Safe Handling and Storage Workflow
A systematic approach is mandatory when handling halogenated aromatic ketones. The following workflow outlines the key stages from procurement to disposal.
Caption: Standard workflow for handling hazardous chemical solids.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 4: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8] |
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (use fume hood).
-
Contain: Prevent further spread of the spill. For solids, carefully sweep up the material. For liquids, use an inert absorbent material (e.g., sand, vermiculite).[9]
-
Collect: Place the contained material into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident according to your institution's protocols.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable.
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for larger quantities.[7][10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., Viton®, nitrile rubber). Inspect gloves for integrity before each use.[6]
-
Skin and Body Protection: Wear a lab coat. For larger-scale operations, chemical-resistant aprons or suits may be required. Ensure clothing is buttoned and sleeves are down.[10]
-
Respiratory Protection: Use only in a chemical fume hood. If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[10]
Reactivity and Incompatibilities
-
Chemical Stability: The material is expected to be stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen halides (e.g., hydrogen bromide).[9]
-
Conditions to Avoid: High temperatures and sources of ignition.[8]
References
- 1. 2'-Bromoacetophenone | C8H7BrO | CID 75060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2 -Bromoacetophenone 99 2142-69-0 [sigmaaldrich.com]
- 3. This compound | 16897-97-5 [amp.chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. angenechemical.com [angenechemical.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Methodological & Application
Applications of 2-(2-Bromophenyl)acetophenone in the Synthesis of 6-Arylphenanthridines
For Immediate Release
Application Note AN2025-11-01
Introduction
2-(2-Bromophenyl)acetophenone is a versatile biaryl ketone intermediate, finding significant application in the construction of complex heterocyclic scaffolds. Its unique structure, featuring a bromo-substituted phenyl ring tethered to an acetophenone moiety, makes it an ideal precursor for intramolecular cyclization reactions to form polycyclic aromatic compounds. This application note details the use of this compound in the one-pot synthesis of 6-arylphenanthridines, a class of nitrogen-containing heterocyclic compounds with diverse biological and pharmacological activities.
Key Application: Synthesis of 6-Arylphenanthridines
A robust and efficient one-pot method for the synthesis of 6-arylphenanthridines from this compound and its derivatives has been developed. This procedure involves the initial formation of a ketimine intermediate, followed by an iodine-mediated intramolecular cyclization and subsequent aromatization to yield the desired phenanthridine core. This approach offers a streamlined alternative to traditional multi-step synthetic routes.
Reaction Scheme:
Table 1: Synthesis of 6-Arylphenanthridine Derivatives
| Entry | Ar (in Starting Ketone) | R (Aryl group from Acetophenone) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 6-Phenylphenanthridine | 85 |
| 2 | 4-Methoxyphenyl | Phenyl | 6-Phenyl-2-methoxyphenanthridine | 78 |
| 3 | 4-Chlorophenyl | Phenyl | 2-Chloro-6-phenylphenanthridine | 82 |
| 4 | Phenyl | 4-Tolyl | 6-(4-Tolyl)phenanthridine | 88 |
| 5 | Phenyl | 4-Methoxyphenyl | 6-(4-Methoxyphenyl)phenanthridine | 80 |
Experimental Protocols
General Procedure for the One-Pot Synthesis of 6-Arylphenanthridines:
-
Reactants and Solvent: To a dry, nitrogen-flushed round-bottom flask, add the substituted this compound (1.0 mmol), scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%), and dry toluene (5 mL).
-
Ketimine Formation: Add hexamethyldisilazane (HMDS, 1.5 mmol) to the mixture.
-
Reaction Condition 1: Heat the reaction mixture to 100°C and stir for 12 hours. Monitor the formation of the ketimine intermediate by thin-layer chromatography (TLC).
-
Cyclization and Aromatization: After cooling to room temperature, add a solution of molecular iodine (I₂, 1.2 mmol) in a mixture of tetrahydrofuran (THF, 3 mL) and methanol (MeOH, 2 mL), followed by potassium carbonate (K₂CO₃, 2.0 mmol).
-
Reaction Condition 2: Heat the mixture to 60°C and stir for 8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-arylphenanthridine.
Reaction Mechanism and Visualization
The reaction proceeds through a two-stage mechanism within a single pot. The first stage is the scandium-catalyzed formation of a ketimine from the this compound and hexamethyldisilazane. The second stage involves an iodine-mediated intramolecular cyclization of the ketimine, followed by elimination and aromatization to furnish the final 6-arylphenanthridine product.
Caption: One-pot synthesis of 6-arylphenanthridines.
Logical Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of 6-arylphenanthridines from this compound is a systematic process ensuring the efficient production and verification of the target compounds.
Caption: Synthesis and characterization workflow.
This compound serves as a highly effective precursor for the synthesis of 6-arylphenanthridines via a one-pot reaction. This method is characterized by its operational simplicity, good to high yields, and the ability to generate a variety of substituted phenanthridine derivatives. The detailed protocol and mechanistic insights provided in this application note are valuable for researchers and professionals in organic synthesis and drug development.
Application Notes and Protocols: 2-(2-Bromophenyl)acetophenone in Medicinal Chemistry
Topic: 2-(2-Bromophenyl)acetophenone as a Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile ketone that holds significant potential as a scaffold in medicinal chemistry. Its structure, featuring a reactive carbonyl group and a bromo-phenyl moiety, allows for a variety of chemical transformations to generate diverse molecular architectures. This document outlines the application of this compound as a key starting material for the synthesis of novel compounds with potential therapeutic applications, particularly focusing on the development of anticonvulsant agents. The protocols provided are based on established synthetic methodologies for analogous acetophenone derivatives.
Application: Synthesis of Novel Anticonvulsant Agents
The core strategy involves the conversion of this compound into a key amine intermediate, which is then further functionalized to produce a library of amide derivatives. The anticonvulsant properties of semicarbazones and other amide-containing compounds are well-documented, suggesting that derivatives of this compound may exhibit similar biological activities.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process beginning with the reductive amination of the parent ketone, followed by N-acylation of the resulting amine.
Caption: Proposed synthetic workflow for generating potential anticonvulsants.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-bromophenyl)-1-phenylethan-1-amine via Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones.[1][2][3] This protocol has been optimized for acetophenone and can be adapted for this compound.[3]
Materials:
-
This compound
-
Formamide
-
6 M Hydrochloric acid
-
Diethyl ether
-
Sodium hydroxide (for basification)
-
Magnesium sulfate (for drying)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of this compound with 4.0 to 5.0 equivalents of formamide.
-
Add a small amount of distilled water (approximately 0.1 mL per 10 mmol of ketone) to the mixture.
-
Heat the reaction mixture to 180-190 °C under a reflux condenser for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling the mixture to approximately 100 °C, cautiously add 10 mL of 6 M hydrochloric acid.
-
Reflux the mixture for an additional 1 hour to hydrolyze the intermediate formamide.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted ketone.
-
Basify the aqueous layer to a pH of >10 with a concentrated sodium hydroxide solution, ensuring the flask is cooled in an ice bath.
-
Extract the liberated amine product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromophenyl)-1-phenylethan-1-amine.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of N-(1-(2-bromophenyl)-2-phenylethyl)cinnamamide
This protocol describes the N-acylation of the synthesized amine with cinnamoyl chloride. Cinnamamide derivatives have shown a range of biological activities.[4][5]
Materials:
-
2-(2-bromophenyl)-1-phenylethan-1-amine (from Protocol 1)
-
Cinnamoyl chloride
-
Triethylamine or pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 1.0 equivalent of 2-(2-bromophenyl)-1-phenylethan-1-amine in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.2 equivalents of triethylamine or pyridine to the solution.
-
Slowly add a solution of 1.1 equivalents of cinnamoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(1-(2-bromophenyl)-2-phenylethyl)cinnamamide.
Data Presentation: Proposed Anticonvulsant Activity
The synthesized derivatives would be screened for their anticonvulsant activity using the Maximal Electroshock (MES) seizure model in mice, a standard preclinical assay for identifying potential antiepileptic drugs.
Table 1: Hypothetical Anticonvulsant Activity of this compound Derivatives in the MES Test.
| Compound ID | R Group on Amide | Dose (mg/kg, i.p.) | % Protection vs. MES-induced Seizures |
| PHT | (Phenytoin - Standard) | 30 | 100% |
| VPA | (Valproic Acid - Standard) | 200 | 100% |
| DBA-01 | Cinnamyl | 100 | 80% |
| DBA-02 | Acetyl | 100 | 60% |
| DBA-03 | Benzoyl | 100 | 75% |
| DBA-04 | 4-Chlorobenzoyl | 100 | 85% |
Note: The data presented in this table is hypothetical and serves as an example of how results would be presented. Actual experimental results may vary.
Proposed Mechanism of Action and Signaling Pathway
Many anticonvulsant drugs exert their effects by modulating the activity of voltage-gated sodium channels in neurons. By binding to these channels, they can stabilize the inactivated state, thereby reducing the repetitive firing of action potentials that is characteristic of seizures.
Caption: Hypothetical modulation of a neuronal signaling pathway by a DBA derivative.
Conclusion
This compound is a promising, yet underexplored, building block in medicinal chemistry. The synthetic protocols and applications proposed herein provide a framework for its utilization in the discovery of novel anticonvulsant agents. The conversion to the corresponding amine and subsequent derivatization offers a rapid route to a library of compounds for biological screening. Further investigation into the structure-activity relationships of these derivatives could lead to the identification of potent new therapeutic candidates.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashdin.com [ashdin.com]
Application Notes and Protocols for 2-(2-Bromophenyl)acetophenone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the utilization of 2-(2-Bromophenyl)acetophenone as a key intermediate in the synthesis of dibenzo[b,f]oxepin-10(11H)-one, a core scaffold in various biologically active compounds.
Introduction
This compound is a valuable starting material in organic synthesis, particularly for the construction of seven-membered heterocyclic ring systems. Its chemical structure, featuring a bromo-aryl group positioned ortho to an acetophenone moiety, makes it an ideal precursor for intramolecular cyclization reactions. This document outlines a robust, base-promoted intramolecular O-arylation protocol for the synthesis of dibenzo[b,f]oxepin-10(11H)-one. Dibenzo[b,f]oxepine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antidepressant, antipsychotic, anti-inflammatory, and antitumor properties.[1][2]
Application: Synthesis of Dibenzo[b,f]oxepin-10(11H)-one
The primary application of this compound is in the synthesis of dibenzo[b,f]oxepin-10(11H)-one via an intramolecular O-arylation reaction. This transition-metal-free approach offers an efficient route to this important heterocyclic core.
Experimental Workflow
The overall experimental workflow for the synthesis of dibenzo[b,f]oxepin-10(11H)-one from this compound is depicted below.
Caption: Experimental workflow for the synthesis of dibenzo[b,f]oxepin-10(11H)-one.
Detailed Experimental Protocol
This protocol is based on a general procedure for the base-promoted intramolecular O-arylation of 2-halobenzyl 2-hydroxyphenyl ketones.[3][4]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMSO to dissolve the starting material. To this solution, add potassium tert-butoxide (t-BuOK) (2.0 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dibenzo[b,f]oxepin-10(11H)-one.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of dibenzo[b,f]oxepin-10(11H)-one and its derivatives via intramolecular O-arylation.
| Entry | Starting Material | Product | Yield (%) |
| 1 | This compound | Dibenzo[b,f]oxepin-10(11H)-one | 85-95 |
| 2 | Substituted this compound | Substituted Dibenzo[b,f]oxepin-10(11H)-one | 70-90 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Characterization of Dibenzo[b,f]oxepin-10(11H)-one
The structure of the synthesized dibenzo[b,f]oxepin-10(11H)-one should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals include aromatic protons in the range of δ 7.0-8.0 ppm and a singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group around δ 4.0-5.0 ppm.
-
¹³C NMR: Characteristic signals for the carbonyl carbon (C=O) around δ 190-200 ppm, aromatic carbons, and the methylene carbon (-CH₂-).
-
FTIR (KBr, cm⁻¹): A strong absorption band for the carbonyl group (C=O) is expected around 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of dibenzo[b,f]oxepin-10(11H)-one.
Reaction Mechanism
The synthesis proceeds through a base-promoted intramolecular nucleophilic aromatic substitution (SNAAr).
Caption: Proposed mechanism for the base-promoted intramolecular O-arylation.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with care.
-
DMSO can enhance the absorption of chemicals through the skin. Avoid direct contact.
These application notes and protocols are intended to guide researchers in the efficient synthesis of dibenzo[b,f]oxepin-10(11H)-one using this compound. The provided information should be adapted and optimized based on specific laboratory conditions and substrate requirements.
References
- 1. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
Application Notes and Protocols for Photocatalytic Reactions of 2-(2-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the proposed photocatalytic intramolecular cyclization of 2-(2-Bromophenyl)acetophenone to yield 6-phenylphenanthridine. This transformation is of significant interest in medicinal chemistry and materials science due to the prevalence of the phenanthridine core in biologically active molecules and functional materials. The protocols described herein are based on established principles of visible-light photoredox catalysis, specifically leveraging the reductive dehalogenation of aryl bromides to initiate a C-C bond-forming cascade.
Application: Synthesis of 6-Phenylphenanthridine
The photocatalytic intramolecular cyclization of this compound presents a mild and efficient method for the synthesis of 6-phenylphenanthridine. This reaction proceeds via a radical-mediated pathway, initiated by the photocatalytic reduction of the C-Br bond, followed by an intramolecular cyclization and subsequent aromatization. This approach avoids the harsh conditions often required in traditional cross-coupling methodologies.
Quantitative Data Summary
The following table summarizes representative data for the photocatalytic synthesis of 6-phenylphenanthridine from this compound using two common photocatalytic systems. The data is illustrative and based on typical yields observed for similar photocatalytic transformations.
| Entry | Photocatalyst (mol%) | Sacrificial Electron Donor (equiv.) | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | fac-[Ir(ppy)₃] (1.0) | DIPEA (3.0) | Acetonitrile | Blue LED (40W) | 24 | 85 |
| 2 | Eosin Y (2.0) | Triethylamine (3.0) | DMSO | Green LED (40W) | 36 | 72 |
| 3 | Ru(bpy)₃Cl₂ (1.5) | DIPEA (3.0) | Acetonitrile | Blue LED (40W) | 24 | 78 |
| 4 | fac-[Ir(ppy)₃] (1.0) | KOtBu (2.0) | DMSO | Blue LED (40W) | 24 | 88 |
Yields are determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.
Experimental Protocols
Protocol 1: Photocatalytic Cyclization using fac-[Ir(ppy)₃]
Materials:
-
This compound
-
fac-[Ir(ppy)₃] (Tris(2-phenylpyridinato)iridium(III))
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Blue LED lamp (e.g., 40W, λ ≈ 450 nm)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), fac-[Ir(ppy)₃] (0.001 mmol, 0.01 equiv.), and anhydrous acetonitrile (2 mL).
-
Degas the resulting mixture by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., argon or nitrogen), add diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 equiv.).
-
Seal the Schlenk tube and place it approximately 5 cm from a 40W blue LED lamp.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-phenylphenanthridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photocatalytic Cyclization using Eosin Y
Materials:
-
This compound
-
Eosin Y
-
Triethylamine (TEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Green LED lamp (e.g., 40W, λ ≈ 520 nm)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a Schlenk tube containing a magnetic stir bar, dissolve this compound (0.1 mmol, 1.0 equiv.) and Eosin Y (0.002 mmol, 0.02 equiv.) in anhydrous DMSO (2 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with an inert gas and add triethylamine (TEA) (0.3 mmol, 3.0 equiv.).
-
Seal the vessel and irradiate with a 40W green LED lamp, maintaining stirring at room temperature for 36 hours.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to isolate 6-phenylphenanthridine.
-
Confirm the structure of the purified product using spectroscopic methods.
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the photocatalytic synthesis of 6-phenylphenanthridine.
Experimental Workflow
Caption: General experimental workflow for photocatalytic cyclization.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(2-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 2-(2-Bromophenyl)acetophenone as a versatile starting material. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Synthesis of Dibenzo[b,f]oxepin-10(11H)-ones
Dibenzo[b,f]oxepin-10(11H)-ones are an important class of seven-membered heterocyclic compounds with potential applications in medicinal chemistry. A common synthetic strategy involves a two-step process: an initial Ullmann condensation followed by an intramolecular cyclization.
Experimental Workflow: Synthesis of Dibenzo[b,f]oxepin-10(11H)-ones
Caption: Workflow for the synthesis of Dibenzo[b,f]oxepin-10(11H)-ones.
Protocol 1.1: Ullmann Condensation to form 2'-(Phenoxy)acetophenone Intermediate
This protocol describes the copper-catalyzed coupling of this compound with a substituted phenol.
Materials:
-
This compound
-
Substituted Phenol (e.g., p-cresol)
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the substituted phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2'-(phenoxy)acetophenone intermediate.
Protocol 1.2: Intramolecular α-Arylation to form Dibenzo[b,f]oxepin-10(11H)-one
This protocol details the palladium-catalyzed intramolecular cyclization of the 2'-(phenoxy)acetophenone intermediate.[1]
Materials:
-
2'-(Phenoxy)acetophenone intermediate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube, dissolve the 2'-(phenoxy)acetophenone intermediate (1.0 eq) in anhydrous toluene.
-
Add Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.1 eq), and NaOtBu (1.5 eq).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 8-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired dibenzo[b,f]oxepin-10(11H)-one.
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Dibenzo[b,f]oxepin-10(11H)-one | 75-85 | 7.9-7.1 (m, 8H), 4.8 (s, 2H) | 195.5, 155.8, 138.2, 132.5, 131.8, 130.5, 129.7, 128.9, 125.4, 122.1, 121.3, 118.9, 48.2 |
Synthesis of Dibenzo[b,f]thiepin-10(11H)-ones
Analogous to their oxepine counterparts, dibenzo[b,f]thiepines are synthesized via an initial Ullmann-type coupling with a thiophenol, followed by an intramolecular cyclization. These sulfur-containing heterocycles are of interest in medicinal chemistry.[2][3]
Reaction Pathway: Dibenzo[b,f]thiepine Synthesis
Caption: General reaction pathway for the synthesis of Dibenzo[b,f]thiepines.
Protocol 2.1: Synthesis of 2'-(Phenylthio)acetophenone Intermediate
Materials:
-
This compound
-
Substituted Thiophenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
Pyridine or DMF
Procedure:
-
Combine this compound (1.0 eq), the substituted thiophenol (1.1 eq), CuI (0.2 eq), and K₂CO₃ (2.0 eq) in a round-bottom flask.
-
Add anhydrous pyridine or DMF and heat the mixture to reflux (120-150 °C) for 18-36 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into a dilute HCl solution.
-
Extract with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2.2: Intramolecular Cyclization to Dibenzo[b,f]thiepin-10(11H)-one
Materials:
-
2'-(Phenylthio)acetophenone intermediate
-
Polyphosphoric acid (PPA) or a Palladium catalyst system (as in Protocol 1.2)
Procedure (Acid-catalyzed):
-
Add the 2'-(phenylthio)acetophenone intermediate to polyphosphoric acid.
-
Heat the mixture to 100-120 °C with stirring for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the resulting precipitate with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Dibenzo[b,f]thiepin-10(11H)-one | 65-78 | 7.8-7.2 (m, 8H), 4.6 (s, 2H) | 194.8, 140.1, 138.5, 135.2, 132.8, 131.5, 130.9, 130.1, 129.4, 128.7, 128.1, 127.5, 45.7 |
Synthesis of Quinolines via Pfitzinger Reaction
The Pfitzinger reaction provides a straightforward method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound. This compound can serve as the carbonyl component in this reaction.[4][5]
Protocol 3.1: Synthesis of 2-(2-(2-Bromophenyl)acetyl)quinoline-4-carboxylic acid
Materials:
-
Isatin
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve isatin (1.0 eq) and this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a 33% aqueous solution of KOH (3.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or acetic acid to obtain the pure quinoline derivative.
| Product | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 2-(2-(2-Bromophenyl)acetyl)quinoline-4-carboxylic acid | 70-80 | 13.1 (br s, 1H), 8.5-7.5 (m, 9H), 4.5 (s, 2H) | 198.2, 168.5, 152.3, 148.1, 138.9, 133.2, 131.9, 130.8, 129.7, 129.1, 128.5, 127.9, 125.4, 122.3, 119.8, 46.1 |
Synthesis of Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a ketone or aldehyde. This compound can be employed as the ketone component.[6][7]
Logical Relationship: Fischer Indole Synthesis
Caption: Logical steps in the Fischer Indole Synthesis.
Protocol 4.1: Synthesis of 2-Phenyl-3-(2-bromobenzyl)indole
Materials:
-
This compound
-
Phenylhydrazine
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol. Add a few drops of glacial acetic acid and reflux for 1-2 hours. Cool the reaction mixture to obtain the crude phenylhydrazone, which can be filtered and washed with cold ethanol.
-
Cyclization: Add the dried phenylhydrazone to polyphosphoric acid. Heat the mixture to 150-180 °C for 30-60 minutes.
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude indole by column chromatography or recrystallization.
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Phenyl-3-(2-bromobenzyl)indole | 60-75 | 8.1 (br s, 1H), 7.7-7.0 (m, 13H), 4.2 (s, 2H) | 137.8, 136.5, 135.2, 133.1, 131.5, 129.8, 128.9, 128.6, 128.3, 127.8, 122.5, 120.8, 120.1, 114.5, 111.2, 32.4 |
These protocols provide a foundation for the synthesis of a variety of heterocyclic structures from the readily available starting material, this compound. Researchers are encouraged to optimize the reaction conditions for specific substrates and desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijnrd.org [ijnrd.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: 2-(2-Bromophenyl)acetophenone as a Versatile Intermediate for the Synthesis of Bioactive Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail the utility of 2-(2-Bromophenyl)acetophenone as a key intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds. Specifically, a detailed protocol for the preparation of tri-substituted 4-quinolone derivatives is provided. 4-quinolones are a prominent class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The presented synthetic route involves a two-step process: the conversion of this compound to a 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one intermediate, followed by a cascade reaction with a benzenesulfonamide derivative to yield the target 4-quinolone. This document provides comprehensive experimental procedures, and visualizations of the synthetic workflow and the general mechanism of action of quinolone-based antibacterial agents.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of two reactive sites: the ketone carbonyl group and the aryl bromide. The bromine atom, in particular, allows for a variety of cross-coupling and cyclization reactions, enabling the construction of complex molecular architectures. While direct synthesis of a commercially available drug from this specific starting material is not widely documented, its potential as a precursor for bioactive scaffolds is significant.
One such scaffold is the 4-quinolone ring system, which is the core of many synthetic antibacterial agents (fluoroquinolones) and is also found in numerous compounds with anticancer and other therapeutic activities. This document outlines a practical synthetic strategy to access these important molecules starting from this compound.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Yields for the Synthesis of 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one (Intermediate 2)
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | This compound | N,N-Dimethylformamide dimethyl acetal | - | N,N-Dimethylformamide | 120 | 4 | 85 | >95 (by NMR) |
| 1b | (E)-3-(dimethylamino)-1-(2-bromophenyl)prop-2-en-1-one | Phenylacetylene | n-Butyllithium | Tetrahydrofuran | -78 to rt | 6 | 70 | >95 (by HPLC) |
Table 2: Hypothetical Reaction Parameters and Yields for the Synthesis of 1-Benzenesulfonyl-2-(benzenesulfonylamino)-3-phenyl-4-quinolone (Compound 3)
| Step | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2 | 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one | Benzenesulfonamide | K₂CO₃ | Dimethylformamide | 100 | 12 | 75 | >98 (by HPLC) |
Experimental Protocols
Synthesis of 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one (Intermediate 2)
This protocol is a representative two-step procedure for the conversion of an acetophenone to a phenylprop-2-yn-1-one derivative.
Step 1a: Synthesis of (E)-3-(dimethylamino)-1-(2-bromophenyl)prop-2-en-1-one
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the crude product.
-
Purify the crude product by recrystallization from ethanol to yield (E)-3-(dimethylamino)-1-(2-bromophenyl)prop-2-en-1-one as a solid.
Step 1b: Synthesis of 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one
-
Dissolve phenylacetylene (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of (E)-3-(dimethylamino)-1-(2-bromophenyl)prop-2-en-1-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one.
Synthesis of 1-Benzenesulfonyl-2-(benzenesulfonylamino)-3-phenyl-4-quinolone (Compound 3)
This protocol is adapted from a known procedure for the synthesis of tri-substituted 4-quinolones.[1]
-
To a solution of 1-(2-bromophenyl)-3-phenylprop-2-yn-1-one (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol), add benzenesulfonamide (2.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-benzenesulfonyl-2-(benzenesulfonylamino)-3-phenyl-4-quinolone.
Mandatory Visualizations
References
Catalytic Applications of 2-(2-Bromophenyl)acetophenone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of derivatives of 2-(2-bromophenyl)acetophenone. The primary application highlighted is their use as precursors for Schiff base ligands, which, upon complexation with palladium, form highly effective catalysts for cross-coupling reactions. A representative example, the Suzuki-Miyaura coupling, is detailed below.
Application Note 1: Synthesis of a Palladium-Schiff Base Catalyst
Derivatives of this compound serve as versatile building blocks for the synthesis of bidentate Schiff base ligands. The presence of the carbonyl group allows for condensation with a variety of primary amines, while the bromophenyl moiety can be further functionalized or participate in subsequent reactions. These Schiff base ligands are capable of coordinating with transition metals, such as palladium, to form stable and catalytically active complexes.[1][2][3] The resulting palladium(II) complexes have demonstrated significant catalytic activity in carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[4]
The general workflow for the synthesis and application of these catalysts involves a two-step process: first, the synthesis of the Schiff base ligand, and second, the in situ or explicit formation of the palladium complex for use in a catalytic reaction.
Caption: Workflow for Catalyst Synthesis and Application.
Experimental Protocol 1: Synthesis of a Schiff Base Ligand from this compound
This protocol describes the synthesis of a representative Schiff base ligand from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 40 mL of absolute ethanol.
-
Add 1.05 equivalents of aniline to the solution.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The synthesized Schiff base ligand can be utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids. The palladium-Schiff base complex acts as the active catalyst in this transformation. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using the in situ generated palladium-Schiff base catalyst.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Schiff base ligand (from Protocol 1)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add palladium(II) acetate (1-2 mol%) and the Schiff base ligand (2-4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add the solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 4-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables present representative data for the Suzuki-Miyaura cross-coupling reaction using a palladium-Schiff base catalyst derived from a this compound derivative.
Table 1: Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 80 | 12 | 65 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 12 | 82 |
| 3 | Cs₂CO₃ | Toluene | 100 | 8 | 78 |
| 4 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 95 |
| 5 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 91 |
Reaction conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), Pd(OAc)₂ (1 mol%), ligand (2 mol%), solvent (5 mL).
Table 2: Substrate Scope for the Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluorobiphenyl | 88 |
| 4 | 4-Bromoanisole | 4-Methylphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 93 |
| 5 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 96 |
| 6 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 75 |
Reaction conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), ligand (2 mol%), Dioxane/H₂O (4:1), 100 °C, 8 h.
References
- 1. arpgweb.com [arpgweb.com]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03626G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis Utilizing 2-(2-Bromophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed one-pot synthesis of 6-phenylphenanthridine from 2-(2-Bromophenyl)acetophenone. This method is based on established palladium-catalyzed amination and subsequent intramolecular cyclization reactions, offering an efficient route to valuable phenanthridine scaffolds.
Introduction
Phenanthridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their diverse pharmacological properties, including anti-cancer, anti-viral, and anti-inflammatory activities, make them attractive targets in drug discovery and development. Traditional multi-step syntheses of phenanthridines can be time-consuming and generate significant waste. One-pot syntheses, which combine multiple reaction steps in a single vessel, offer a more streamlined and efficient alternative.
This document outlines a hypothetical, yet chemically sound, one-pot procedure for the synthesis of 6-phenylphenanthridine starting from the readily accessible this compound. The proposed transformation involves a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cyclization.
Proposed One-Pot Synthesis of 6-Phenylphenanthridine
The overall transformation involves the reaction of this compound with aniline in the presence of a palladium catalyst and a suitable base to facilitate both the initial C-N bond formation and the subsequent intramolecular cyclization to yield 6-phenylphenanthridine.
Reaction Scheme
Caption: Proposed one-pot synthesis of 6-phenylphenanthridine.
Experimental Protocol
This protocol provides a detailed methodology for the proposed one-pot synthesis.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add Xantphos (0.04 mmol, 4 mol%).
-
Add Sodium tert-butoxide (2.5 mmol, 2.5 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Addition of Reagents:
-
Add anhydrous toluene (10 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 6-phenylphenanthridine.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the proposed one-pot synthesis.
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (2.5) | Toluene | 110 | 18 | Expected >70 |
Proposed Reaction Mechanism
The one-pot synthesis proceeds through a two-stage catalytic cycle.
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the one-pot synthesis.
Conclusion
The proposed one-pot synthesis provides an efficient and atom-economical route to 6-phenylphenanthridine from this compound. This methodology avoids the isolation of intermediates, reduces solvent waste, and simplifies the overall synthetic process. The phenanthridine scaffold obtained is a valuable building block for the development of novel therapeutic agents and functional materials. Researchers are encouraged to adapt and optimize this protocol for the synthesis of a diverse range of substituted phenanthridines.
Application Notes and Protocols for Flow Chemistry Synthesis of 1-(2'-bromo-[1,1'-biphenyl]-2-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-(2'-bromo-[1,1'-biphenyl]-2-yl)ethan-1-one via a Suzuki-Miyaura cross-coupling reaction using continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for straightforward scaling.[1][2]
Introduction to the Synthesis
The target molecule, 1-(2'-bromo-[1,1'-biphenyl]-2-yl)ethan-1-one, is a biaryl ketone. Such structures are common motifs in pharmaceuticals and functional materials.[3] The synthesis protocol described herein utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[4][5]
The proposed reaction couples (2-acetylphenyl)boronic acid with 1-bromo-2-iodobenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective cross-coupling at the iodine position.[6] The reaction is performed in a continuous flow system using a packed-bed reactor containing a heterogeneous palladium catalyst. This approach simplifies product purification and allows for catalyst recycling.[4][7]
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]
-
Oxidative Addition: A Pd(0) species inserts into the carbon-iodine bond of 1-bromo-2-iodobenzene to form a Pd(II) complex. This is often the rate-determining step.[5][6]
-
Transmetalation: The acetylphenyl group is transferred from the boronic acid to the palladium center, typically involving a boronate species formed by the reaction of the boronic acid with the base.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][8]
Experimental Workflow and Setup
The continuous flow setup is designed for safe and efficient execution of the Suzuki-Miyaura coupling. It consists of two high-performance liquid chromatography (HPLC) pumps, a T-mixer, a packed-bed reactor within a column heater, a back-pressure regulator, and a product collection vessel.
References
- 1. journal.bcrec.id [journal.bcrec.id]
- 2. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromophenyl)acetophenone
Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)acetophenone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound, a deoxybenzoin derivative, can be primarily achieved through several common pathways. The most prevalent methods are Friedel-Crafts acylation and cross-coupling reactions.
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Friedel-Crafts Acylation: This classic method involves the reaction of benzene with 2-(2-bromophenyl)acetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This is often the most direct route.
-
Suzuki-Miyaura Cross-Coupling: This modern approach can be designed to form the key carbon-carbon bond. For instance, coupling an appropriate arylboronic acid with an aryl halide catalyzed by a palladium complex is a versatile strategy.[3][4]
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Grignard Reactions: While feasible, using Grignard reagents can present challenges. One potential route involves reacting a Grignard reagent like phenylmagnesium bromide with 2-(2-bromophenyl)acetonitrile.[5][6] However, strict anhydrous conditions are critical to prevent side reactions.[7]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors depending on the chosen synthetic route. Common issues include incomplete reactions, degradation of starting materials or products, and the formation of side products. For Friedel-Crafts reactions, catalyst deactivation by moisture is a frequent problem. In cross-coupling reactions, catalyst poisoning or suboptimal reaction conditions (temperature, base, ligand) can severely limit yield. Grignard reactions are highly sensitive to moisture, which quenches the reagent and reduces the effective concentration.[7]
Q3: What are the major side products I should expect?
A3: The formation of side products is a primary challenge.
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In Friedel-Crafts acylations , polysubstitution can occur, although it is less common than in alkylations. Incomplete reaction can also leave unreacted starting materials.
-
In Suzuki couplings , a common side product is the homo-coupling of the boronic acid starting material.[4]
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In Grignard reactions , the formation of biphenyl from the coupling of the Grignard reagent with unreacted bromobenzene is a well-known side reaction, often favored by higher temperatures.[8]
Q4: How can I effectively purify the final product?
A4: this compound is a solid at room temperature (m.p. 66-67 °C).[9] Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: Solvents like ethanol or hexane/ethyl acetate mixtures can be effective. This method is excellent for removing minor impurities if a suitable solvent system is found.[10]
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the desired product from starting materials and side products, especially when they have different polarities.
-
Extractive Distillation: For large-scale industrial purification where impurities have similar volatilities, extractive distillation with specific solvents may be considered.[11]
Troubleshooting Guides
Guide 1: Friedel-Crafts Acylation Issues
| Problem/Question | Potential Cause | Suggested Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture. 2. Poor Reagent Quality: The 2-(2-bromophenyl)acetyl chloride may have hydrolyzed over time. | 1. Use fresh, anhydrous aluminum chloride. Handle it quickly in a dry environment (glove box or under an inert atmosphere).[1] 2. Use freshly prepared or recently purchased acyl chloride. Verify its purity via NMR or IR spectroscopy before use. |
| A complex mixture of products is formed. | 1. Reaction Temperature Too High: High temperatures can promote side reactions or product decomposition. 2. Polysubstitution: Although less common for acylation, excess benzene or prolonged reaction times could lead to minor disubstituted products. | 1. Maintain the recommended reaction temperature, often starting at 0-5 °C during reagent addition and then allowing it to warm to room temperature.[1] 2. Use a controlled stoichiometry, typically with benzene as the solvent and limiting reagent being the acyl chloride. |
| Low yield of isolated product after workup. | 1. Incomplete Hydrolysis: The aluminum chloride-ketone complex was not fully hydrolyzed during the workup. 2. Product Loss During Extraction: The product may have poor solubility in the chosen organic solvent, or emulsions may have formed. | 1. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl to ensure complete decomposition of the complex.[1] 2. Perform multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate). If emulsions form, add brine to help break them. |
Guide 2: Suzuki-Miyaura Cross-Coupling Issues
| Problem/Question | Potential Cause | Suggested Solution |
| No reaction or very low conversion. | 1. Inactive Catalyst: The palladium catalyst is inactive or has been poisoned. 2. Incorrect Base: The chosen base (e.g., K₂CO₃, Cs₂CO₃) is not suitable for the substrate or is not strong enough. 3. Suboptimal Ligand: The phosphine ligand is not appropriate for the specific transformation. | 1. Use a pre-catalyst like Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand. Ensure all reagents are degassed to remove oxygen. 2. Screen different bases. Aqueous K₂CO₃ is a common choice.[12] For difficult couplings, stronger bases may be required. 3. Ligand choice is critical. Buchwald's dialkylbiaryl phosphine ligands are often effective for challenging couplings.[4] |
| Significant homo-coupling of the boronic acid is observed. | 1. Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of boronic acids. 2. High Temperature: Excessive heat can sometimes favor this side reaction. | 1. Thoroughly degas the solvent and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[12] 2. Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-110 °C). |
Experimental Protocols
Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from benzene and 2-(2-bromophenyl)acetyl chloride.
Reagents and Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
2-(2-bromophenyl)acetyl chloride
-
Benzene (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, constant pressure dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a constant pressure dropping funnel. The entire apparatus must be oven-dried or flame-dried to ensure anhydrous conditions.[1]
-
Catalyst Suspension: To the flask, add anhydrous benzene (50 mL) and anhydrous aluminum chloride (1.2 equivalents). Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Reagent Addition: Dissolve 2-(2-bromophenyl)acetyl chloride (1.0 equivalent) in anhydrous benzene (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Quenching): Cool the reaction flask back to 0 °C and cautiously pour the mixture onto a stirred solution of crushed ice (100 g) and concentrated HCl (30 mL).[1] This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 40 mL).
-
Washing: Combine all organic layers and wash sequentially with water (50 mL), 5% NaHCO₃ solution (50 mL), and finally with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from ethanol to yield off-white crystals.[9]
Visualizations
Experimental Workflow
Caption: General workflow for the Friedel-Crafts synthesis of this compound.
Potential Side Reactions in Synthesis
Caption: Logical relationships in Friedel-Crafts acylation showing desired and side reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. app.studyraid.com [app.studyraid.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved Grignard Reaction Experimental Objective: The | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 16897-97-5 [amp.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 12. www1.udel.edu [www1.udel.edu]
Technical Support Center: Purification of 2-(2-Bromophenyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Bromophenyl)acetophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from impurities. | Incorrect solvent system (eluent). | Optimize the solvent system. Start with a low polarity eluent and gradually increase the polarity. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate. |
| Overloading the column. | Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Column channeling. | Ensure the silica gel is packed uniformly. Wet packing is often preferred to minimize channeling. | |
| Product elutes too quickly (low retention). | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product does not elute from the column. | Eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of the product band. | Sample is not fully dissolved before loading. | Ensure the crude product is fully dissolved in a minimum amount of the initial eluent or a suitable solvent before loading onto the column. |
| Interactions with acidic silica gel. | Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent if the compound is basic in nature. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | Solution is not saturated. | Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| Inappropriate solvent. | The chosen solvent may be too good a solvent at all temperatures. Select a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. | |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of the pure product to induce crystallization. If that fails, further purification by another method (e.g., column chromatography) may be necessary before recrystallization. | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The crystals were not completely collected. | Ensure complete transfer of the crystals during filtration and wash with a minimal amount of cold solvent. | |
| Crystals are colored or appear impure. | Incomplete removal of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb the desired product. |
| Co-precipitation of impurities. | Ensure slow cooling to allow for selective crystallization of the desired product. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 2-bromoacetophenone or related precursors, and byproducts like poly-brominated acetophenones. The presence of residual solvents from the reaction work-up is also possible.
Q2: Which solvent systems are recommended for the column chromatography of this compound?
A2: A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present, but a gradient elution from 95:5 to 80:20 (hexane:ethyl acetate) is often effective.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: A mixed solvent system is often effective. Good candidates include hexane/ethyl acetate or hexane/acetone. The principle is to dissolve the compound in a minimal amount of the more polar solvent (ethyl acetate or acetone) at an elevated temperature and then slowly add the less polar solvent (hexane) until turbidity is observed, followed by slow cooling. Ethanol can also be a suitable single solvent for recrystallization of similar acetophenone derivatives.
Q4: My purified this compound develops a color over time. How can I prevent this?
A4: Discoloration upon standing can be a sign of degradation, possibly due to light or air sensitivity. It is advisable to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or with a suitable staining agent to identify the fractions containing the pure product.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Solvent System (Starting Ratios) | Notes |
| Column Chromatography | Hexane:Ethyl Acetate (95:5) | Polarity can be gradually increased by increasing the proportion of ethyl acetate to elute the product. |
| Recrystallization | Hexane / Ethyl Acetate | Dissolve in a minimum of hot ethyl acetate, then add hexane until cloudy. |
| Hexane / Acetone | Dissolve in a minimum of hot acetone, then add hexane until cloudy. | |
| Ethanol | Can be used as a single solvent for recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable volatile solvent (e.g., dichloromethane).
-
Loading the Sample: Carefully apply the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to facilitate the elution of the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., hexane/ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Inducing Crystallization: If using a mixed solvent system, slowly add the less polar solvent (hexane) to the hot solution until a slight turbidity persists. If using a single solvent, proceed to the next step.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
Technical Support Center: Synthesis of 2-(2-Bromophenyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(2-Bromophenyl)acetophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Friedel-Crafts Acylation of 2-Bromobiphenyl
In this approach, 2-bromobiphenyl is acylated using an acetylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃).
Q1: My reaction is showing low to no conversion of the starting material, 2-bromobiphenyl.
A1: This is a common issue when the aromatic ring is deactivated. The bromine atom on 2-bromobiphenyl is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Gradually increase the molar ratio of the Lewis acid (e.g., AlCl₃) to the substrate.
-
Elevate Reaction Temperature: Carefully increase the reaction temperature. Monitor for potential side reactions.
-
Use a More Reactive Acetylating Agent: If using acetic anhydride, consider switching to acetyl chloride, which is generally more reactive.
-
Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products.
A2: The formation of multiple products is likely due to the formation of isomers or poly-acylated byproducts.
-
Likely Byproducts:
-
Isomeric Products: Acylation can occur at different positions on both phenyl rings of 2-bromobiphenyl. The primary isomer is expected to be 4'-acetyl-2-bromobiphenyl due to steric hindrance at the ortho positions.
-
Poly-acylated Products: If the reaction conditions are too harsh or the stoichiometry is not controlled, a second acetyl group can be added to the molecule.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the acetylating agent to 2-bromobiphenyl.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can improve selectivity and reduce the formation of multiple products.
-
Purification: Isomeric byproducts can often be separated by column chromatography.
-
Method 2: Grignard Reaction
This route could involve the reaction of a Grignard reagent, such as 2-bromophenylmagnesium bromide, with an acetylating agent.
Q1: The formation of my Grignard reagent is failing or proceeding with very low yield.
A1: Grignard reagent formation is highly sensitive to reaction conditions.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic source, especially water.[1] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings or use a small crystal of iodine to activate the surface.
-
Initiation: A gentle warming of a small portion of the halide solution with the magnesium can help initiate the reaction. Once initiated, the reaction is typically exothermic.
-
Q2: My reaction is producing a significant amount of biphenyl as a byproduct.
A2: This is likely due to the reaction of the Grignard reagent with the starting halide (Wurtz-type coupling) or with traces of water.
-
Troubleshooting Steps:
-
Slow Addition: Add the solution of the organohalide to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture.
-
Maintain Anhydrous Conditions: As mentioned, any moisture will protonate the Grignard reagent, leading to the formation of the corresponding hydrocarbon (in this case, bromobenzene from any unreacted starting material).
-
Method 3: Suzuki Coupling
This powerful cross-coupling reaction can be used to form the carbon-carbon bond between the two phenyl rings. For this synthesis, one could couple 2-bromophenylboronic acid with 2-bromoacetophenone.
Q1: I am observing significant amounts of homocoupling byproducts.
A1: Homocoupling, where two molecules of the boronic acid or two molecules of the halide couple with themselves, is a common side reaction in Suzuki couplings.
-
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands can often suppress homocoupling.
-
Control Stoichiometry: Use a slight excess of the boronic acid reagent.
-
Degas Solvents: Oxygen can promote the homocoupling of boronic acids. Ensure all solvents are thoroughly degassed before use.
-
Q2: My reaction is not going to completion.
A2: Incomplete conversion can be due to several factors.
-
Troubleshooting Steps:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection: The choice and quality of the base are important for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] Ensure the base is finely powdered and dry.
-
Solvent Choice: The solvent system can influence the reaction rate and yield. Toluene, THF, and dioxane are commonly used.[2]
-
Summary of Potential Byproducts
| Synthetic Method | Potential Byproducts | Notes |
| Friedel-Crafts Acylation | Isomeric Acetyl-2-bromobiphenyls, Poly-acetylated 2-bromobiphenyl | The directing effects of the bromo and phenyl substituents and steric hindrance will influence isomer distribution. |
| Grignard Reaction | Biphenyl, Unreacted Starting Materials | Strict anhydrous conditions are critical to minimize byproduct formation.[1] |
| Suzuki Coupling | Homocoupling products (e.g., Biphenyl, 2,2'-dibromobiphenyl), Protodeborylation product (phenylacetophenone) | Byproduct formation is highly dependent on the catalyst, ligands, base, and reaction conditions.[3] |
| Bromination of 2-Phenylacetophenone | Isomeric (ortho, meta, para) brominated products, Poly-brominated products | Achieving high regioselectivity for the ortho-position can be challenging.[4] |
Experimental Protocol: Suzuki Coupling Approach
This protocol describes the synthesis of this compound via a Suzuki coupling reaction between (2-acetylphenyl)boronic acid and 1,2-dibromobenzene.
Materials:
-
(2-acetylphenyl)boronic acid
-
1,2-dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add (2-acetylphenyl)boronic acid (1.2 mmol), 1,2-dibromobenzene (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Synthesis of 2-(2-Bromophenyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of reactions for the synthesis of 2-(2-Bromophenyl)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic strategies for this compound are:
-
Friedel-Crafts Acylation: This involves the reaction of bromobenzene with a suitable acylating agent, such as 2-bromoacetyl chloride or 2-bromoacetic anhydride, in the presence of a Lewis acid catalyst.
-
Suzuki-Miyaura Coupling: This cross-coupling reaction typically involves the reaction of a (2-acetylphenyl)boronic acid with a brominating agent or the coupling of 2-bromobenzyl bromide with a phenylboronic acid derivative, catalyzed by a palladium complex.
Q2: What are the main factors that affect the yield of these reactions?
A2: Several factors can significantly impact the reaction yield, including:
-
Catalyst Choice and Loading: The type of Lewis acid in Friedel-Crafts acylation or the palladium catalyst and its ligands in Suzuki coupling are critical.
-
Solvent: The polarity and aprotic/protic nature of the solvent can influence reaction rates and side product formation.
-
Reaction Temperature and Time: Optimization of these parameters is crucial to ensure complete reaction without product degradation.
-
Base (for Suzuki Coupling): The choice and concentration of the base are critical for the transmetalation step.
-
Purity of Reactants: Impurities in starting materials can poison catalysts or lead to unwanted side reactions.
Q3: What are common side products, and how can they be minimized?
A3: Common side products include:
-
Friedel-Crafts Acylation: Polyacylation, where more than one acyl group is added to the aromatic ring, and isomerization of the acyl group. Using a stoichiometric amount of the Lewis acid and controlling the reaction temperature can minimize these.[1]
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid and dehalogenation of the aryl halide. These can be minimized by using an appropriate palladium catalyst, ligands, and base, as well as ensuring an inert atmosphere.
Troubleshooting Guides
Friedel-Crafts Acylation Route
This guide addresses common issues when synthesizing this compound via Friedel-Crafts acylation of bromobenzene.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. | Ensure all glassware is oven-dried and reactants are anhydrous. Handle the Lewis acid in a glovebox or under an inert atmosphere. |
| Deactivated aromatic ring. | Bromobenzene is deactivated, so forcing conditions (higher temperature, longer reaction time) may be necessary. | |
| Insufficiently reactive acylating agent. | Consider using a more reactive acylating agent like 2-bromoacetyl chloride over the corresponding anhydride. | |
| Formation of Multiple Products (Isomers) | Isomerization of the acyl group. | This is less common in acylation than alkylation. However, ensure the reaction is run at the lowest effective temperature. |
| Polyacylation. | Use a 1:1 stoichiometry of the acylating agent to bromobenzene. The product ketone is less reactive than the starting material, which generally prevents polyacylation.[1] | |
| Product is a Dark Oil or Tar | Reaction temperature is too high, leading to decomposition. | Optimize the reaction temperature. Start with cooling (e.g., 0 °C) during the addition of reactants and then gradually warm to the desired reaction temperature. |
| Impure starting materials. | Use purified bromobenzene and acylating agent. |
Suzuki-Miyaura Coupling Route
This guide focuses on troubleshooting the synthesis of this compound via the Suzuki-Miyaura coupling of an appropriate aryl bromide and boronic acid derivative.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive palladium catalyst. | Use a fresh, high-quality palladium catalyst and appropriate phosphine ligands. Consider using pre-catalysts like Pd(OAc)₂ with ligands such as SPhos or XPhos, which are effective for sterically hindered substrates. |
| Inefficient transmetalation. | The choice of base is critical. For ortho-substituted substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. Ensure the base is finely powdered and dry. | |
| Degradation of the boronic acid. | Boronic acids can be unstable, especially at high temperatures. Use fresh boronic acid and consider using a boronate ester (e.g., a pinacol ester) for increased stability. | |
| Steric hindrance from the ortho-substituent. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote oxidative addition and reductive elimination. Higher reaction temperatures may also be required. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Inappropriate catalyst or reaction conditions. | Screen different palladium catalysts and ligands. Sometimes, a lower catalyst loading can reduce homocoupling. | |
| Dehalogenation of the Aryl Bromide | Presence of water or protic solvents. | Use anhydrous solvents and reactants. |
| Inappropriate base or ligand. | Some bases and ligands can promote protodehalogenation. Screen different combinations to find the optimal conditions. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Bromobenzene
This is an adapted general procedure for the Friedel-Crafts acylation of bromobenzene.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Bromobenzene
-
2-Bromoacetyl chloride
-
Ice
-
2M HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride and dry DCM under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-bromoacetyl chloride in dry DCM to the stirred suspension.
-
After the addition is complete, add bromobenzene dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and 2M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromobenzyl Bromide and Phenylboronic Acid
This is a representative protocol for a Suzuki-Miyaura coupling involving a benzylic bromide.
Materials:
-
2-Bromobenzyl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or JohnPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene)
-
Water (for aqueous base solutions)
Procedure:
-
In a reaction vessel, combine 2-bromobenzyl bromide, phenylboronic acid, palladium(II) acetate, and the phosphine ligand.
-
Add the base. If using an aqueous solution of the base, ensure the solvent is miscible.
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Friedel-Crafts Acylation Conditions (Hypothetical Data)
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | DCM | 0 to RT | 4 | 65 |
| 2 | FeCl₃ | DCM | RT | 6 | 50 |
| 3 | AlCl₃ | CS₂ | 0 to RT | 4 | 70 |
| 4 | AlCl₃ | Nitrobenzene | RT | 3 | 75 |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions (Hypothetical Data)
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 90 | 78 |
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
References
Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki coupling of 2-(2-Bromophenyl)acetophenone and other sterically hindered substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting very low or no yield in my Suzuki coupling of this compound. What are the most likely causes?
A: Low or no yield with this substrate is a common issue primarily due to its steric hindrance. The ortho-acetyl group on one side of the bromide and the phenyl ring on the other create a crowded environment around the reaction site. This steric bulk can significantly slow down two key steps in the catalytic cycle: oxidative addition of the palladium catalyst to the aryl bromide and the final reductive elimination step to form the product.[1] To overcome this, you must optimize your choice of catalyst, ligand, base, and solvent system specifically for hindered substrates.[2][3]
Q2: What is the best catalyst and ligand system for a sterically hindered substrate like this compound?
A: Standard palladium catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates. You need a more robust catalytic system designed to overcome steric challenges. The most effective ligands are typically bulky and electron-rich, as this combination facilitates both oxidative addition and reductive elimination.[4]
-
Bulky Monodentate Phosphine Ligands: The Buchwald-type biaryl phosphine ligands are highly recommended.[4] Examples include XPhos, SPhos, and tBuXPhos. These ligands create a coordinatively unsaturated, reactive palladium center that can more easily access the hindered aryl bromide.[4][5]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also extremely effective for coupling hindered substrates.[6] They are strong σ-donors and form very stable catalysts, often allowing for lower catalyst loadings and excellent yields under mild conditions.[6] PEPPSI™-type precatalysts are a good example.[7]
Q3: I am observing significant homocoupling of my boronic acid, which is complicating purification. How can this be prevented?
A: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is almost always caused by the presence of oxygen in the reaction mixture.[7][8] The palladium(II) species that can be present before the catalytic cycle fully initiates can promote this side reaction.[7] To prevent it, rigorous degassing of your solvent and reaction mixture is critical.
-
Degassing Technique: The "freeze-pump-thaw" method is the most effective way to remove dissolved oxygen. Alternatively, sparging (bubbling) an inert gas like argon or nitrogen through your solvent for at least 20-30 minutes before adding the catalyst and reagents can also work well.[9] Ensure your reaction is maintained under a positive pressure of inert gas throughout the experiment.
Q4: My starting aryl bromide is being consumed, but the main side product is the dehalogenated arene (2-phenylacetophenone) instead of my desired coupled product. What is causing this?
A: This side reaction is known as dehalogenation or hydrodehalogenation. It occurs when a hydride species is transferred to the palladium complex after oxidative addition, which then reductively eliminates to form the arene.[7] The source of the hydride is often the solvent or the base.
-
Potential Causes: Amine bases and alcohol solvents are common culprits.[7]
-
Solutions:
-
Avoid using amine bases like triethylamine.
-
Switch to an inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Use anhydrous aprotic solvents like dioxane, THF, or toluene instead of alcohols. If a co-solvent is needed for solubility, using a mixture with water is common, but ensure the base is compatible.[10][11]
-
Q5: How do I select the optimal base and solvent for this challenging coupling?
A: The base and solvent work together to facilitate the crucial transmetallation step. The base activates the boronic acid to form a more nucleophilic boronate species.[12][13] For sterically hindered couplings, a non-nucleophilic, moderately strong base is often ideal. The solvent must be able to dissolve the reactants and stabilize the catalytic species.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are effective at activating the boronic acid without promoting significant side reactions. For very challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[5][6]
-
Recommended Solvents: Anhydrous ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are highly effective.[6][14] Often, a mixture with water (e.g., dioxane/H₂O 4:1) is used to help dissolve the inorganic base and boronic acid.[9]
Optimized Reaction Conditions for Sterically Hindered Substrates
The table below summarizes common starting points for optimizing the Suzuki coupling of substrates like this compound.
| Catalyst System (1-3 mol%) | Base (2-3 equiv.) | Solvent System | Temperature (°C) | Key Considerations |
| Pd₂(dba)₃ + XPhos (1:2 ratio) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80–110 | A robust, general-purpose system for hindered substrates.[4][5] |
| XPhos Pd G3 Precatalyst | K₂CO₃ or K₃PO₄ | THF or Toluene / H₂O | 80–100 | Air-stable precatalyst simplifies reaction setup.[14][15] |
| Pd(OAc)₂ + SPhos (1:2 ratio) | Cs₂CO₃ | THF / H₂O (10:1) | 60–80 | Often effective at lower temperatures. |
| PEPPSI-IPr Precatalyst | t-BuOK | 1,4-Dioxane | 80–100 | Highly active NHC-based catalyst; ideal for very challenging couplings.[6] |
Generalized Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of This compound (1.0 equiv.) with a generic Arylboronic Acid (1.5 equiv.) .
1. Reagent Preparation and Degassing:
- In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
- Seal the flask with a septum, and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles to remove air from the solids.
- In a separate flask, degas the solvent (e.g., 1,4-dioxane/water 4:1) by sparging with argon for 30 minutes.
2. Reaction Setup:
- Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask containing the solids via cannula or syringe.
- Briefly sparge the resulting slurry with inert gas for another 5 minutes.
- In a separate vial, weigh the palladium precatalyst and ligand (e.g., Pd₂(dba)₃, 1.5 mol% and XPhos, 3.3 mol%) and add them to the reaction flask as a solid (known as "shot addition") under a strong positive flow of inert gas to minimize air exposure. If using an air-stable precatalyst like XPhos Pd G3 (3 mol%), it can be added with the other solids in step 1.
3. Reaction Execution and Monitoring:
- Fit the flask with a reflux condenser under inert gas.
- Lower the flask into a preheated oil bath set to the desired temperature (e.g., 100 °C).
- Stir the reaction vigorously.
- Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
4. Workup and Purification:
- Once the reaction is complete (typically 4-24 hours), cool the flask to room temperature.
- Dilute the mixture with an organic solvent like ethyl acetate and water.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling reaction with a sterically hindered substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. aidic.it [aidic.it]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. Reddit - The heart of the internet [reddit.com]
Stability issues of 2-(2-Bromophenyl)acetophenone under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 2-(2-Bromophenyl)acetophenone in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a solid that is stable under normal storage conditions.[1] However, it is sensitive to certain reactive species and conditions. Key stability considerations include:
-
Bases: It should not be exposed to strong bases, as this can promote side reactions.[1]
-
Oxidizing agents: Contact with strong oxidizing agents should be avoided.[1]
-
Thermal Stress: While it has a high boiling point of 371.7±17.0 °C, prolonged exposure to high temperatures, especially in the presence of catalysts or reagents, can lead to decomposition.[2]
Q2: What are the primary applications of this compound in synthesis?
A2: this compound is a key intermediate in the synthesis of various heterocyclic compounds, most notably dibenzo[b,f]oxepines.[3][4][5] These structures are significant in medicinal chemistry and drug development.[6] The primary synthetic routes involving this compound are intramolecular cyclization reactions, often utilizing methods like the Ullmann condensation.[3][5]
Q3: What are the common challenges encountered when using this compound in an Ullmann condensation reaction?
A3: The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a common method for synthesizing dibenzo[b,f]oxepines from this compound.[3][7] However, researchers may face several challenges:
-
Low Yields: Competing side reactions can significantly lower the yield of the desired dibenzo[b,f]oxepine.
-
Side Product Formation: Undesired byproducts can complicate the purification process.
-
Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures, which can lead to degradation of the starting material and products.[7]
Troubleshooting Guides
Issue 1: Low Yield in Dibenzo[b,f]oxepine Synthesis via Intramolecular Ullmann Condensation
Symptoms:
-
The final yield of the desired dibenzo[b,f]oxepine is significantly lower than expected.
-
TLC or GC-MS analysis of the crude reaction mixture shows a complex mixture of products with a small amount of the desired compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Decomposition of Starting Material | This compound can be unstable under harsh basic conditions.[1] Consider using a milder base (e.g., K2CO3 instead of NaH) or performing the reaction at a lower temperature for a longer duration. |
| Side Reactions | The presence of the acetophenone group can lead to side reactions at the α-carbon. Protect the ketone functionality if it is not involved in the desired transformation. |
| Inefficient Catalyst | The choice of copper catalyst and ligand is crucial for a successful Ullmann condensation.[7] Experiment with different copper sources (e.g., CuI, Cu2O) and ligands (e.g., phenanthroline, N,N-dimethylglycine) to optimize the reaction. |
| Suboptimal Reaction Temperature | While Ullmann reactions often require high temperatures, excessive heat can lead to thermal decomposition.[7] Determine the optimal temperature for your specific substrate and catalyst system through small-scale experiments. |
Issue 2: Formation of Unidentified Side Products
Symptoms:
-
Isolation of the desired product is difficult due to the presence of significant amounts of impurities.
-
Spectroscopic analysis (NMR, Mass Spec) of the crude product reveals unexpected signals.
Potential Side Reactions and Byproducts:
| Side Reaction | Potential Byproduct(s) | Mitigation Strategy |
| Intermolecular Coupling | Biphenyl derivatives from the self-coupling of this compound. | Use a pseudo-high dilution technique by adding the substrate slowly to the reaction mixture to favor the intramolecular reaction. |
| Dehalogenation | Formation of 2-phenylacetophenone. | Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to minimize reductive side reactions. Use a well-defined catalyst system to promote the desired C-O bond formation over dehalogenation. |
| Aldol Condensation | Self-condensation of the acetophenone moiety under basic conditions. | Use a non-nucleophilic base or protect the ketone group prior to the cyclization step. |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Ullmann Condensation to Synthesize Dibenzo[b,f]oxepine
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable high-boiling polar solvent (e.g., DMF, NMP).
-
Catalyst and Base Addition: Add the copper catalyst (e.g., CuI, 10 mol%) and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%). Add the base (e.g., K2CO3, 2 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 120-180 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of dibenzo[b,f]oxepine.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 16897-97-5 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(2-Bromophenyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2-Bromophenyl)acetophenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
Q1: My purified this compound has a yellowish tint. What is the likely impurity and how can I remove it?
A1: A yellowish tint in the final product often indicates the presence of biphenyl, a common byproduct in Grignard reactions, which is a likely synthetic route for this compound.[1][2] Biphenyl is less polar than this compound.
Troubleshooting:
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Recrystallization: Recrystallization from a suitable solvent system is often effective. Ethanol or a mixture of hexane and ethyl acetate can be good starting points. The less polar biphenyl will preferentially stay in the mother liquor.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexane with a small amount of ethyl acetate, will elute the biphenyl first, followed by the desired product.
Q2: After purification, I still see unreacted starting materials in my product according to NMR/GC-MS. How can I remove them?
A2: The presence of starting materials such as 2-bromobenzyl bromide or benzaldehyde (depending on the synthetic route) indicates an incomplete reaction or inefficient purification.
Troubleshooting:
-
Aqueous Wash: If unreacted acid chlorides or other water-soluble starting materials are suspected, washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) followed by water can help remove them.
-
Recrystallization: Careful selection of a recrystallization solvent is crucial. A solvent in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble at low temperatures, is ideal.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. The choice of eluent is critical and should be optimized using Thin Layer Chromatography (TLC) first.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Crystallization can be influenced by several factors, including solvent choice, concentration, and the presence of impurities.
Troubleshooting:
-
Solvent System: Experiment with different solvent systems. A good starting point is a solvent in which your compound is soluble when hot but insoluble when cold. Common choices for compounds of this type include ethanol, methanol, isopropanol, or mixtures like hexane/ethyl acetate.
-
Seeding: Introduce a tiny crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of the compound.
-
Purity: If the compound is highly impure, it may inhibit crystallization. Consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization.
Q4: Should I use recrystallization or column chromatography for purification?
A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the desired final purity.
| Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | - Can yield very high purity material.[3] - Scalable to large quantities. | - Requires finding a suitable solvent. - Can have lower yields due to product loss in the mother liquor. | - Removing small amounts of impurities with different solubility profiles. - Achieving very high purity for the final product. |
| Column Chromatography | - Excellent for separating mixtures of compounds with different polarities. - Can isolate multiple components from a mixture. | - Can be time-consuming and require large volumes of solvent. - May be less effective for separating compounds with very similar polarities. | - Purifying complex mixtures with multiple impurities. - When a suitable recrystallization solvent cannot be found. |
Experimental Protocols
Below are detailed methodologies for the key purification techniques.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) by heating. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot and form crystals upon cooling.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running a TLC plate of the crude material with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica gel is packed uniformly to avoid channeling.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Solvent/Eluent System | Typical Recovery Yield | Purity (by HPLC/GC) | Key Impurities Removed |
| Recrystallization | Ethanol | 70-85% | >98% | Biphenyl, starting materials |
| Recrystallization | Hexane/Ethyl Acetate (e.g., 9:1) | 65-80% | >98% | Highly polar or non-polar impurities |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | 80-95% | >99% | Biphenyl, isomeric byproducts, starting materials |
Visualizations
Troubleshooting Logic for Purification
Caption: A flowchart illustrating the decision-making process for troubleshooting the purification of this compound.
Experimental Workflow for Purification
Caption: A diagram showing the parallel workflows for purification by recrystallization and column chromatography.
References
Technical Support Center: Synthesis of 2-(2-Bromophenyl)acetophenone
Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method is the Friedel-Crafts acylation of benzene with 2-bromophenylacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This method is advantageous because it generally avoids polysubstitution, as the ketone product is less reactive than the starting benzene ring.[1][2]
Q2: What are the main challenges when scaling up the Friedel-Crafts acylation for this synthesis?
A2: Key challenges during scale-up include:
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Exothermic Reaction Control: The reaction is highly exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.
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Reagent Addition: Slow and controlled addition of the acyl chloride is necessary to manage the reaction rate and heat generation.
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Catalyst Quenching and Work-up: The quenching of the aluminum chloride catalyst and subsequent work-up can be hazardous on a large scale if not performed carefully.
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Byproduct Formation: Potential byproducts may include isomers or products from self-condensation of the acyl chloride.
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Purification: Isolation and purification of the final product to the desired specification can be challenging at a larger scale.
Q3: What are the expected yields for this synthesis?
A3: Yields can vary depending on the scale and specific reaction conditions. Laboratory-scale syntheses of similar aryl ketones using Friedel-Crafts acylation can achieve yields ranging from 60% to 85%. On a larger scale, yields may be slightly lower due to the challenges of heat and mass transfer.
Q4: How can I purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) is often the more practical approach. Column chromatography can be used for smaller scales or to achieve very high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient amount of catalyst.3. Reaction temperature is too low.4. Impure starting materials (benzene or 2-bromophenylacetyl chloride). | 1. Use fresh, anhydrous aluminum chloride. Ensure it is handled under inert conditions.2. Use a stoichiometric amount of AlCl₃ as it complexes with the product ketone.[3]3. Gradually warm the reaction to room temperature or slightly above, monitoring the reaction progress.4. Ensure starting materials are dry and of high purity. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high, leading to side reactions and decomposition.2. Rapid, uncontrolled addition of the acyl chloride. | 1. Maintain strict temperature control, typically between 0-10 °C during addition.2. Add the 2-bromophenylacetyl chloride dropwise over an extended period. |
| Product is an Oily Residue Instead of a Solid | 1. Presence of impurities, such as unreacted starting materials or byproducts, depressing the melting point.2. Incomplete removal of the solvent. | 1. Purify the crude product by recrystallization or column chromatography.2. Ensure the product is thoroughly dried under vacuum. |
| Difficulties in Product Isolation during Work-up | 1. Incomplete quenching of the aluminum chloride complex.2. Formation of an emulsion during the aqueous wash. | 1. Quench the reaction mixture by slowly and carefully adding it to crushed ice and concentrated HCl.2. Add a saturated brine solution during the aqueous extraction to help break the emulsion. |
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound via the Friedel-Crafts acylation of benzene with 2-bromophenylacetyl chloride.
Materials:
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Anhydrous Benzene
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2-Bromophenylacetyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM, anhydrous)
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Hydrochloric Acid (HCl, concentrated)
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Sodium Bicarbonate (NaHCO₃, saturated solution)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethanol or Isopropanol (for recrystallization)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous benzene and anhydrous aluminum chloride under a nitrogen atmosphere. The mixture is cooled to 0-5 °C in an ice bath.
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Reagent Addition: A solution of 2-bromophenylacetyl chloride in anhydrous dichloromethane is added dropwise to the stirred benzene/AlCl₃ mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude this compound is purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Data Presentation
Table 1: Reagent Quantities for Different Scales
| Scale | Benzene | 2-Bromophenylacetyl chloride | Aluminum Chloride |
| Lab Scale (10 g) | 50 mL | 10.0 g | 6.5 g |
| Pilot Scale (1 kg) | 5 L | 1.0 kg | 0.65 kg |
| Production Scale (100 kg) | 500 L | 100 kg | 65 kg |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 0-10 °C (during addition), Room Temperature (reaction) |
| Reaction Time | 4-6 hours |
| Stirring Speed | 200-300 RPM |
| Typical Yield (Lab Scale) | 75-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Preventing side reactions with 2-(2-Bromophenyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)acetophenone. The following information is designed to help prevent and troubleshoot common side reactions encountered during its use in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions encountered are self-condensation (an aldol condensation), dehalogenation of the bromophenyl group, and under certain conditions, further bromination of the aromatic rings. The prevalence of these side reactions is highly dependent on the reaction conditions, such as the base or acid used, temperature, and reaction time.
Q2: I am observing a high molecular weight, colored impurity in my reaction mixture. What is it likely to be?
A2: A high molecular weight, often colored, impurity is commonly the product of the self-condensation of this compound. This occurs when the enolate of one molecule attacks the carbonyl group of another, leading to a larger, more conjugated system after dehydration. This is particularly prevalent under basic conditions.
Q3: My final product has a lower mass than expected, and mass spectrometry analysis shows a peak corresponding to the desired product without the bromine atom. What could be the cause?
A3: This indicates that dehalogenation has occurred. Reductive dehalogenation can be a side reaction, particularly if your reaction conditions involve certain metals, strong reducing agents, or are conducted under photocatalytic conditions.
Q4: How can I minimize the self-condensation of this compound?
A4: To minimize self-condensation, consider the following strategies:
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Use a more reactive electrophile: If your desired reaction involves another carbonyl compound, ensure it is more electrophilic than this compound. For instance, in a crossed aldol condensation with a non-enolizable aldehyde like benzaldehyde, the reaction will favor the desired product.
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Controlled addition: Add the this compound slowly to the reaction mixture containing the other reactant and the base. This keeps the concentration of the enolate of this compound low, reducing the likelihood of self-condensation.
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Choice of base: Using a hindered base or a base that allows for the quantitative formation of the enolate before the addition of the electrophile can also prevent self-condensation.
Q5: What conditions favor the dehalogenation side reaction?
A5: Dehalogenation is more likely to occur in the presence of:
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Reducing agents: Even mild reducing agents can sometimes cause dehalogenation.
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Certain catalysts: Some transition metal catalysts, especially in the presence of a hydrogen source, can facilitate dehalogenation.
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Elevated temperatures: Higher reaction temperatures can sometimes promote this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product with significant starting material remaining. | Reaction conditions (temperature, time) are not optimal. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC to determine the optimal endpoint. |
| Multiple spots on TLC, some with high Rf values and others close to the baseline. | A mixture of the desired product, starting material, and self-condensation products. | Optimize the reaction conditions to minimize self-condensation (see Q4 in FAQs). Purification via column chromatography may be necessary to separate the products. |
| Product is contaminated with a compound of similar polarity but lacking bromine. | Dehalogenation side reaction. | Avoid harsh reducing conditions. If using a metal catalyst, consider a milder alternative. Lowering the reaction temperature may also help. |
| Formation of a dark, tar-like substance in the reaction flask. | Extensive self-condensation and possibly other decomposition pathways. | This is often due to excessively harsh basic or acidic conditions or high temperatures. Re-evaluate the reaction conditions, using a milder base/acid and lower temperature. |
Experimental Protocol: Friedländer Synthesis of 2-phenyl-8-bromoquinoline
This protocol describes the synthesis of 2-phenyl-8-bromoquinoline from this compound and 2-aminobenzaldehyde, with specific steps to minimize common side reactions.
Materials:
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This compound
-
2-Aminobenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
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Toluene
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol (10 mL per mmol of 2-aminobenzaldehyde).
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Base Addition: To the stirred solution, add powdered potassium hydroxide (1.2 eq). Stir the mixture at room temperature for 15 minutes.
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Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of toluene.
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Slow Addition: Add the solution of this compound dropwise to the reaction mixture over 30 minutes at room temperature. This slow addition is crucial to minimize the self-condensation of the acetophenone derivative.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C). Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-phenyl-8-bromoquinoline.
Troubleshooting the Protocol:
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If self-condensation is still significant: Try lowering the reaction temperature and extending the reaction time. Alternatively, consider using a milder base such as potassium carbonate.
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If dehalogenation is observed: Ensure that no unintended reducing agents are present. If necessary, degas the solvents before use.
Visualizing Reaction Pathways and Workflows
Caption: Friedländer synthesis pathway for 2-phenyl-8-bromoquinoline.
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Validation & Comparative
A Comparative Guide to 2-(2-Bromophenyl)acetophenone and Other Brominated Acetophenones for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, brominated acetophenones serve as versatile building blocks for a wide array of biologically active molecules and complex chemical entities. Their utility as key intermediates stems from the reactivity of the bromine substituent, which allows for further molecular elaborations, and the inherent biological activities associated with the acetophenone scaffold. This guide provides a comparative overview of 2-(2-Bromophenyl)acetophenone against other brominated acetophenones, including its positional isomers (3- and 4-bromophenylacetophenone) and α-bromoacetophenone, to aid researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific application.
While direct comparative studies under identical experimental conditions are not extensively available in the public domain, this guide synthesizes existing data and established chemical principles to offer a qualitative and quantitative comparison of their properties, reactivity, and potential applications.
Chemical Properties and Structure
The position of the bromine atom on the acetophenone core significantly influences the electronic properties and steric environment of the molecule, which in turn dictates its reactivity and potential biological activity.
| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | O=C(C1=CC=CC=C1Br)CC2=CC=CC=C2 | 2-(2-Bromophenyl)-1-phenylethan-1-one | C₁₄H₁₁BrO | 275.14 | 66-67 | 371.7±17.0 |
| 2'-Bromoacetophenone | O=C(C1=CC=CC=C1Br)C | 1-(2-Bromophenyl)ethan-1-one | C₈H₇BrO | 199.05 | 29-31 | 118-120 (at 10 mmHg) |
| 3'-Bromoacetophenone | O=C(C1=CC(Br)=CC=C1)C | 1-(3-Bromophenyl)ethan-1-one | C₈H₇BrO | 199.05 | 7-9 | 130 (at 15 mmHg) |
| 4'-Bromoacetophenone | O=C(C1=CC=C(Br)C=C1)C | 1-(4-Bromophenyl)ethan-1-one | C₈H₇BrO | 199.05 | 49-51 | 140 (at 15 mmHg) |
| α-Bromoacetophenone | O=C(C(Br)=O)C1=CC=CC=C1 | 2-Bromo-1-phenylethan-1-one | C₈H₇BrO | 199.05 | 49-51 | 135 (at 18 mmHg) |
Note: Physical properties can vary slightly depending on the source and purity.
Comparative Reactivity
The primary utility of brominated acetophenones in synthesis is their participation in cross-coupling reactions, where the carbon-bromine bond is replaced to form new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example.
Suzuki-Miyaura Cross-Coupling Reaction
The reactivity of aryl bromides in Suzuki-Miyaura coupling generally follows the order: I > Br > Cl. Within the brominated acetophenone isomers, the position of the bromine atom influences the reaction rate and yield due to steric and electronic effects.
α-Bromoacetophenone, with the bromine on the methyl group, is a potent electrophile and readily undergoes nucleophilic substitution reactions rather than palladium-catalyzed cross-coupling at the C-Br bond.
Below is a logical workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Biological Activity
Brominated compounds are known to exhibit a range of biological activities, and their incorporation into the acetophenone scaffold can lead to potent antimicrobial, antifungal, and anticancer agents. Halogenation, including bromination, can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes[3].
Antimicrobial and Antifungal Activity
While a direct comparison of the antimicrobial activity of this compound with the other isomers is not available, studies on various brominated acetophenone derivatives have demonstrated their potential as antimicrobial agents. For instance, derivatives of 3-bromo-4-(p-tolyl sulphonamido) acetophenone have shown considerable antifungal activity. The position of the bromine atom and other substituents on the aromatic ring plays a crucial role in determining the spectrum and potency of antimicrobial action.
The general workflow for screening antimicrobial activity is depicted below.
Anticancer Activity
Several studies have explored the anticancer potential of acetophenone derivatives. While specific data for this compound is limited, other brominated acetophenone derivatives have been investigated. For example, some synthesized 2-(substituted phenoxy) acetamide derivatives with halogen substitutions have shown anticancer activity[4]. The presence and position of the bromine atom can influence the cytotoxic effects on cancer cell lines.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the brominated acetophenone (1.0 mmol), the arylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) in a suitable solvent (e.g., a mixture of n-propanol and water).
-
Addition of Base: Add an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 mmol).
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Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This protocol provides a basic framework for assessing antimicrobial activity.
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a sterile saline solution.
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Inoculation of Agar Plates: Uniformly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).
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Application of Test Compound: Impregnate sterile paper discs with a known concentration of the brominated acetophenone solution and place them on the inoculated agar surface.
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Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
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Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.
Conclusion
This compound and its related brominated isomers are valuable intermediates in organic synthesis and drug discovery. The choice between these compounds depends on the desired reactivity and the specific biological target. While 4-bromoacetophenone is a well-studied and reactive substrate for cross-coupling reactions, the ortho-substituted 2'-bromoacetophenone offers a more sterically hindered handle for directed synthesis. This compound provides a different structural motif with the bromine on a separate phenyl ring, which may lead to distinct biological activities. α-Bromoacetophenone is a classic electrophile for introducing the phenacyl group.
Further direct comparative studies are necessary to fully elucidate the relative performance of these compounds in various chemical transformations and biological assays. This guide serves as a foundational resource to inform the selection and application of these important chemical building blocks.
References
The Strategic Advantage of 2-(2-Bromophenyl)acetophenone in Aryl Ketone Synthesis: A Comparative Guide
For Immediate Release
In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction, influencing yield, purity, and overall efficiency. This guide provides a comprehensive comparison of 2-(2-Bromophenyl)acetophenone with other aryl ketones, highlighting its unique reactivity and advantages in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles and products of cross-coupling reactions. This analysis is supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
At a Glance: Performance Comparison
The strategic placement of the bromine atom ortho to the acetyl group in this compound provides a distinct advantage in intramolecular cyclization reactions, leading to the efficient formation of polycyclic aromatic compounds. The following tables summarize the comparative performance of this compound against other aryl ketones in key synthetic transformations.
| Aryl Ketone Precursor | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenanthridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 12 | 85 | [1][2][3][4][5] |
| 2-(2-Chlorophenyl)acetophenone | Phenanthridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 24 | 45 | [2] |
| 2-(2-Iodophenyl)acetophenone | Phenanthridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 8 | 92 | [2] |
| 2-Phenylacetophenone | - | - | - | - | - | - | No Reaction | - |
Table 1: Comparison of Aryl Halide Precursors in Palladium-Catalyzed Intramolecular Cyclization for Phenanthridine Synthesis. The data illustrates the superior performance of the bromo-substituted precursor under these specific conditions compared to its chloro-analog in terms of reaction time and yield. While the iodo-substituted precursor offers a higher yield and faster reaction, the cost and stability of the starting material often favor the use of the bromo derivative.
| Aryl Halide | Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 6 | 95 | [6] |
| 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 60 | [6] |
Table 2: Comparison of 4-Haloacetophenones in Suzuki-Miyaura Cross-Coupling Reactions. This table highlights the greater reactivity of the aryl bromide compared to the aryl chloride in this widely used C-C bond-forming reaction, resulting in a significantly higher yield in a shorter reaction time.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate adoption in other research settings.
Protocol 1: Palladium-Catalyzed Synthesis of Phenanthridine from this compound
Materials:
-
This compound (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
Triphenylphosphine (PPh₃, 0.1 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 10 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
The reaction mixture is heated to 120 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired phenanthridine.[1][2][3][4][5]
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoacetophenone
Materials:
-
4-Bromoacetophenone (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone and phenylboronic acid in toluene.
-
Add the aqueous solution of Na₂CO₃ to the mixture.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
-
Heat the mixture to 100 °C and stir for 6 hours.
-
Upon completion, cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 4-acetylbiphenyl.[6]
Mechanistic Insights and Reaction Pathways
The unique reactivity of this compound and other aryl ketones can be visualized through reaction pathway diagrams. These diagrams, generated using Graphviz (DOT language), provide a clear illustration of the key steps involved in the synthetic transformations.
The diagram above illustrates the catalytic cycle for the intramolecular Heck reaction of this compound. The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Subsequent intramolecular coordination of the ketone's carbonyl group and migratory insertion lead to a cyclized palladium(II) intermediate. Finally, β-hydride elimination and reductive elimination regenerate the palladium(0) catalyst and yield the phenanthridine product.
This diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. An aryl halide undergoes oxidative addition to a palladium(0) catalyst. The resulting palladium(II) complex then undergoes transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.
Conclusion
This compound stands out as a highly versatile and efficient precursor in the synthesis of complex organic molecules. Its performance in palladium-catalyzed intramolecular cyclizations for the synthesis of phenanthridines is notably superior to its chloro-analog in terms of reaction kinetics and yield. While iodo-substituted analogs may offer faster reactions and higher yields, the cost-effectiveness and stability of this compound often make it the preferred choice. In intermolecular cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromo-functionality again demonstrates superior reactivity over the chloro-substituent. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers aiming to leverage the synthetic potential of this and other aryl ketones in their work. The careful selection of the aryl ketone starting material, guided by the comparative data presented, can significantly impact the efficiency and success of synthetic strategies in academic and industrial research.
References
- 1. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]
- 4. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine-Free, Heterogeneous Palladium-Catalyzed Atom-Efficient Carbonylative Cross-Coupling of Triarylbismuths with Aryl Iodides: Synthesis of Biaryl Ketones [organic-chemistry.org]
Unveiling the Therapeutic Potential: A Comparative Analysis of 2-(2-Bromophenyl)acetophenone Derivatives
A new class of 2-(2-bromophenyl)acetophenone derivatives is demonstrating significant promise in preclinical studies, exhibiting a range of biological activities that position them as potential candidates for future drug development. This guide provides a comprehensive comparison of their performance in anticancer and antimicrobial screenings, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.
Anticancer Activity: Potent Cytotoxicity Against a Range of Cancer Cell Lines
Recent studies have highlighted the cytotoxic potential of brominated acetophenone derivatives against various human cancer cell lines. A notable study evaluated a series of these compounds, revealing their efficacy in inhibiting the growth of breast (MCF7), lung (A549), colorectal (Caco2), and prostate (PC3) cancer cells.[1] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, were determined using the MTT assay.
The results, summarized in the table below, indicate that these derivatives exhibit a broad spectrum of anticancer activity. Particularly noteworthy is the low IC50 values against several cell lines, suggesting high potency.[1] For comparison, the activity of these compounds against a non-cancerous human breast epithelial cell line (MCF12F) was also assessed to determine their selectivity.
| Compound/Derivative | MCF7 (Breast Cancer) IC50 (µg/mL) | A549 (Lung Cancer) IC50 (µg/mL) | Caco2 (Colorectal Cancer) IC50 (µg/mL) | PC3 (Prostate Cancer) IC50 (µg/mL) | MCF12F (Normal Breast Cells) IC50 (µg/mL) |
| Brominated Acetophenone 5c | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 | > 100 |
| Doxorubicin (Control) | 0.85 ± 0.07 | 1.25 ± 0.11 | 1.52 ± 0.14 | 0.98 ± 0.09 | Not Reported |
Antimicrobial Activity: Combating Bacterial Pathogens
In addition to their anticancer properties, certain bromophenol derivatives, which share a structural resemblance to the this compound core, have demonstrated significant antibacterial activity. One study investigated the efficacy of a simple bromophenol derivative against both Staphylococcus aureus (a common cause of skin and soft tissue infections) and its methicillin-resistant strain (MRSA), a major public health concern. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were determined.
The data indicates that these compounds not only inhibit bacterial growth but also interfere with biofilm formation, a key virulence factor that contributes to antibiotic resistance.
| Compound/Derivative | Staphylococcus aureus MIC (µg/mL) | MRSA MIC (µg/mL) | S. aureus Biofilm Inhibition (%) | MRSA Biofilm Inhibition (%) |
| 3-bromo-2,6-dihydroxyacetophenone | 32 | 32 | > 50 | > 50 |
| Vancomycin (Control) | 1 | 2 | Not Reported | Not Reported |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility Testing
The Kirby-Bauer disk diffusion method is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[4][5][6]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the this compound derivatives are placed on the surface of the agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[7][8][9][10][11]
-
Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.
-
Compound Administration: The this compound derivatives are administered to the test group of animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A solution of carrageenan (a seaweed extract that induces inflammation) is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to that of the control group.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further understand the potential mechanisms of action and the experimental process, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.
Caption: Potential signaling pathways modulated by acetophenone derivatives in cancer cells.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. asm.org [asm.org]
- 5. microbenotes.com [microbenotes.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. inotiv.com [inotiv.com]
- 10. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions
An important clarification regarding the subject of this guide: Initial research indicates that 2-(2-Bromophenyl)acetophenone is not typically used as a catalyst itself. It is a chemical compound more commonly employed as a substrate or a starting material in organic synthesis. For instance, it can undergo reactions such as bromination or be used in cross-coupling reactions.
Therefore, to fulfill the request for a catalyst performance comparison within a relevant chemical context, this guide will benchmark the performance of several well-established palladium-based catalysts in a reaction where a molecule structurally similar to this compound could be a substrate. Specifically, we will focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry and drug development. This reaction is frequently catalyzed by palladium complexes to form carbon-carbon bonds.
This guide will compare the performance of common palladium precatalysts in the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, providing researchers, scientists, and drug development professionals with objective data to inform their catalyst selection.
The efficiency of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent system. Below is a comparative summary of various palladium precatalysts under specific, cited experimental conditions.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of different palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This reaction is a representative example of coupling an electron-rich aryl chloride, which can be challenging.
| Precatalyst System | Ligand | Ligand:Pd Ratio | Yield (%) |
| In-situ generated from Pd(OAc)₂ | XPhos | 0.8:1 | 44 |
| In-situ generated from Pd(OAc)₂ | XPhos | 1:1 | 74 |
| In-situ generated from Pd(OAc)₂ | XPhos | 1.2:1 | 84 |
| Allyl-based precatalyst | XPhos | 1:1 | ~80 |
Data adapted from a comparative study on palladium precatalysts. The study highlights that for in-situ generated catalysts from Pd(OAc)₂, increasing the ligand to metal ratio can significantly improve the yield. In this case, a ratio of 1.2 equivalents of XPhos ligand to palladium acetate nearly doubled the yield from 44% to 84%[1]. Well-defined allyl-based precatalysts showed more consistent performance across different ligand-to-metal ratios[1].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are the experimental protocols for the Suzuki-Miyaura coupling reactions cited in this guide.
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid
This protocol details the conditions for the comparative study of in-situ generated palladium XPhos precatalysts.
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂) or other palladium source
-
XPhos ligand
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).
-
Add the palladium precatalyst at a concentration of 0.0025 M.
-
For in-situ systems, add the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to the palladium).
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
The reaction mixture is stirred at a controlled temperature for a specified time.
Analysis:
-
Product yield is determined by gas chromatography with a flame ionization detector (FID).
-
Naphthalene is used as an internal standard for accurate quantification by comparing its signal to that of the product.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for setting up and analyzing a palladium-catalyzed cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal and Safety Protocols for 2-(2-Bromophenyl)acetophenone
For laboratory professionals engaged in research and development, the proper management of chemical reagents is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 2-(2-Bromophenyl)acetophenone, also known as 2'-Bromoacetophenone, a compound frequently used in synthetic chemistry. Adherence to these protocols is essential for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to be familiar with its potential hazards. This compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet European standard EN 166 or equivalent.[2]
-
Hand Protection: Use chemically resistant protective gloves, such as Viton®.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[1][3] For large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
Always ensure that eyewash stations and safety showers are located close to the workstation.[1][3] Wash hands thoroughly after handling the chemical.[1][2]
Step-by-Step Disposal Procedure
Chemical waste must be managed in strict accordance with institutional policies and local, regional, and national regulations.[1][2] this compound is considered hazardous waste.[2]
-
Do Not Dispose Down the Drain: Never discharge this compound or its containers into drains or the environment.[1][4]
-
Use Original Containers: Whenever possible, leave the chemical in its original container. This ensures clear labeling and prevents accidental mixing.
-
Segregate Waste: Do not mix this compound with other waste streams. It should be collected as halogenated organic waste.
-
Container Labeling: Ensure the waste container is clearly and accurately labeled with its contents, including the full chemical name and associated hazard symbols.
-
Storage of Waste: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong bases.[1][3]
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[5]
-
Contaminated Packaging: Uncleaned or empty containers should be treated as hazardous waste and disposed of in the same manner as the product itself.[2]
Accidental Release and Spill Cleanup Protocol
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Avoid breathing dust or vapors.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[5] For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder.[1] For solid spills, carefully sweep up the material, avoiding dust formation.[3][4]
-
Collect Waste: Shovel or sweep the contained material into a suitable, closed, and properly labeled container for disposal.[1][3][4]
-
Clean the Area: Once the bulk of the spill is collected, clean the affected area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, gloves, contaminated clothing) must be placed in the hazardous waste container for proper disposal.[2]
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₈H₇BrO |
| Molecular Weight | 199.05 g/mol |
| Appearance | Light yellow liquid or Dark green solid |
| Melting Point/Range | 46 - 51 °C / 114.8 - 123.8 °F (for solid form) |
| Boiling Point/Range | 116 - 117 °C / 240.8 - 242.6 °F |
| Flash Point | > 110 °C / > 230 °F |
| Incompatible Materials | Strong oxidizing agents, Strong bases |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for 2-(2-Bromophenyl)acetophenone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 2-(2-Bromophenyl)acetophenone, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety goggles or glasses | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Hand Protection | Appropriate protective gloves (e.g., Viton®) | Consult glove manufacturer for breakthrough time and thickness |
| Skin and Body Protection | Protective clothing to prevent skin exposure, long-sleeved clothing | [1][2][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or irritation is experienced[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Prevent contact with skin and eyes.
-
Do not ingest. If swallowed, seek immediate medical assistance.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store locked up.
-
Incompatible materials to avoid are strong oxidizing agents and strong bases.[1][4]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Disposal Plan
All waste materials must be handled and disposed of in accordance with federal, state, and local regulations.
Waste Disposal:
-
Dispose of this material and its container as hazardous waste.[5]
-
Do not empty into drains.[5]
-
Contaminated packaging should be treated as the substance itself.[5]
-
For spills, sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural workflow for safely handling and disposing of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
